cIAP1 Ligand-Linker Conjugates 12
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C46H64N4O12S2 |
|---|---|
分子量 |
929.2 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C46H64N4O12S2/c1-32-17-19-37(20-18-32)64(55,56)61-29-27-59-25-23-57-22-24-58-26-28-60-36-15-10-14-35(30-36)41(51)38-31-63-43(47-38)39-16-11-21-50(39)44(53)40(34-12-8-7-9-13-34)48-42(52)33(2)49(6)45(54)62-46(3,4)5/h10,14-15,17-20,30-31,33-34,39-40H,7-9,11-13,16,21-29H2,1-6H3,(H,48,52)/t33-,39-,40-/m0/s1 |
InChI 键 |
SVNXSNSRSRYQDI-IIYGVWAWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)[C@@H]4CCCN4C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)C4CCCN4C(=O)C(C5CCCCC5)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates
Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A specialized class of these molecules, known as cIAP1 ligand-linker conjugates or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), leverages the E3 ubiquitin ligase activity of the cellular Inhibitor of Apoptosis Protein 1 (cIAP1). These heterobifunctional molecules consist of a ligand that binds the target protein, a second ligand that recruits cIAP1, and a chemical linker connecting them. By inducing proximity between cIAP1 and the target, the conjugate facilitates the target's polyubiquitination and subsequent destruction by the proteasome, offering a powerful strategy to eliminate disease-causing proteins. This guide details the core mechanism, downstream cellular effects, quantitative assessment methods, and key experimental protocols relevant to the study of cIAP1-based degraders.
The Central Role of cIAP1
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted protein and a member of the IAP family, characterized by the presence of a C-terminal RING domain that confers E3 ubiquitin ligase activity.[1][2] Its primary functions are intertwined with the regulation of cell death and inflammation. cIAP1 is a critical node in the tumor necrosis factor-alpha (TNF-α) signaling pathway, where it ubiquitinates RIPK1 to promote pro-survival signaling via NF-κB and MAPK pathways, while simultaneously suppressing apoptosis.[3] Given its role in promoting cell survival, cIAP1 is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.[4]
cIAP1-recruiting conjugates exploit this endogenous E3 ligase activity. The ligands used to engage cIAP1 are often derived from SMAC/Diablo mimetics (e.g., LCL161, Birinapant derivatives) or bestatin, which bind to the baculoviral IAP repeat (BIR) domains of cIAP1.[5][6][7][8] Interestingly, the binding of these ligands alone can trigger cIAP1's auto-ubiquitination and degradation, a mechanism that SMAC mimetic drugs use to induce apoptosis.[1][9][10] SNIPERs, however, are designed to hijack cIAP1's E3 ligase function and redirect it toward a new target protein before cIAP1 self-destructs.[7]
Core Mechanism of Action: The Catalytic Cycle of Degradation
The mechanism of action for a cIAP1 ligand-linker conjugate is a catalytic cycle involving the formation of a key ternary complex.[11][12] This process can be broken down into four primary steps:
-
Ternary Complex Formation: The conjugate, being heterobifunctional, first binds to both the target Protein of Interest (POI) and the cIAP1 E3 ligase simultaneously, bringing them into close proximity and forming a POI-conjugate-cIAP1 ternary complex.[11] The efficiency of degradation is highly dependent on the stability and conformation of this complex.[13]
-
Polyubiquitination: Within the ternary complex, the RING domain of cIAP1 catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain.[12]
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds and degrades the POI into small peptides, while the ubiquitin monomers are recycled.[12]
-
Catalyst Regeneration: Following POI degradation, the cIAP1 ligand-linker conjugate is released and can initiate another cycle of degradation, enabling it to eliminate multiple copies of the target protein.[11]
Downstream Signaling Consequences
The primary outcome of cIAP1 conjugate activity is the depletion of the target protein, which directly impacts its associated signaling pathways. However, because the conjugate ligates cIAP1, it can also modulate pathways in which cIAP1 is a key regulator, namely apoptosis and NF-κB signaling.
-
Apoptosis Induction: If the targeted POI is an anti-apoptotic protein (e.g., BCL-XL), its degradation will lower the threshold for apoptosis. Furthermore, the engagement and potential degradation of cIAP1 itself can sensitize cells to apoptotic stimuli like TNF-α.[4][9] The degradation of cIAP1 prevents the ubiquitination of RIPK1, allowing it to form a pro-apoptotic complex with FADD and Caspase-8, leading to the activation of effector caspases (Caspase-3/7).
-
NF-κB Pathway Activation: Degradation of cIAP1 leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[14] This can have varied downstream effects, including the regulation of inflammation and cell survival, depending on the cellular context.
Quantitative Data Presentation
The efficacy of a cIAP1 ligand-linker conjugate is assessed using several key quantitative metrics. These parameters are crucial for structure-activity relationship (SAR) studies and for comparing the potency and efficiency of different compounds.
-
DC₅₀ (Degradation Concentration 50%): The concentration of the conjugate required to degrade 50% of the target protein after a specific time.[15][16]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with the conjugate, which reflects its efficacy.[15][16]
-
Binding Affinities (K_D, IC₅₀): The dissociation constant (K_D) or half-maximal inhibitory concentration (IC₅₀) for the binary interactions between the conjugate and the POI, and the conjugate and cIAP1. While important, strong binary affinity does not always correlate with potent degradation, as the stability of the ternary complex is paramount.[9][17]
| Compound ID | Target POI | cIAP1 Ligand Type | DC₅₀ (nM) | Dₘₐₓ (%) | cIAP1 Binding IC₅₀ (nM) | POI Binding K_D (nM) |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | 10 | >90 | 10 | 0.54 |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | 300 | ~85 | - | - |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20,000 | ~60 | - | - |
| Representative BTK Degrader (NC-1) | BTK | Thalidomide (CRBN) | 2.2 | 97 | N/A | - |
Note: Data for SNIPER compounds are derived from MedChemExpress product descriptions.[17] Data for the BTK degrader is included for comparison of potency metrics.[15] The SNIPER(ABL)-013 DC50 value is 20 µM.[17]
Experimental Protocols
Validating the mechanism of action of a cIAP1 conjugate requires a suite of biochemical and cell-based assays.
Protocol 5.1: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels following treatment with the conjugate.[18]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the cIAP1 conjugate (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[19][20] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[18] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Detection and Analysis: Visualize bands using an ECL substrate and a chemiluminescence imaging system.[14] Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 5.2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol demonstrates the physical interaction between cIAP1 and the POI in the presence of the conjugate.[21]
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the complex. Treat cells with the cIAP1 conjugate or DMSO for 4-6 hours.[21]
-
Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease/phosphatase inhibitors.[21]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate 1-2 mg of protein lysate with an antibody against cIAP1 (or a tag on cIAP1) overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specific binders. Elute the bound proteins by boiling the beads in 1x Laemmli sample buffer.[21]
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the POI. A band for the POI in the cIAP1-immunoprecipitated sample from conjugate-treated cells (but not in the control) confirms the formation of the ternary complex.
Protocol 5.3: In Vitro Ubiquitination Assay
This cell-free assay directly confirms that the conjugate induces cIAP1-mediated ubiquitination of the POI.[22][23]
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (50 mM Tris-HCl, 2.5 mM MgCl₂, 0.5 mM DTT):
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant cIAP1
-
Recombinant POI (substrate)
-
Ubiquitin
-
ATP
-
cIAP1 conjugate or DMSO control
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot. Probe with an antibody against the POI. A high-molecular-weight smear or ladder of bands appearing above the unmodified POI band in the conjugate-treated lane indicates polyubiquitination.[3]
Protocol 5.4: Caspase-Glo® 3/7 Apoptosis Assay
This assay measures the activity of effector caspases 3 and 7, key markers of apoptosis, in response to conjugate treatment.[24][25]
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate. Treat cells with the cIAP1 conjugate, a positive control (e.g., staurosporine), and a vehicle control for a desired time period (e.g., 24-48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which contains a proluminescent DEVD substrate for Caspase-3/7.[26]
-
Assay Procedure: Allow the plate and reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[25]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates an increase in Caspase-3/7 activity and apoptosis.
References
- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SNIPER: Inducing protein degradation via recruitment to IAP [morressier.com]
- 9. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrr.com [ijcrr.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SNIPER | TargetMol [targetmol.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- 21. benchchem.com [benchchem.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. ulab360.com [ulab360.com]
Introduction: Hijacking cIAP1 for Targeted Protein Degradation
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and development of cIAP1-based Proteolysis Targeting Chimeras (PROTACs).
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[5]
Among the 600+ E3 ligases in the human genome, cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has garnered significant interest.[][7] cIAP1, and its close homolog cIAP2, are RING-domain E3 ligases that play crucial roles in regulating apoptosis and NF-κB signaling.[8][9][10] Hijacking cIAP1 for targeted protein degradation offers a unique dual mechanism of action: not only does it induce the degradation of a specific POI, but the ligands used often trigger the auto-ubiquitination and degradation of cIAP1 itself.[11] This can sensitize cancer cells to apoptosis, making cIAP1-based PROTACs a particularly attractive strategy in oncology.[8][12]
This guide provides a comprehensive overview of the discovery and development of cIAP1-based PROTACs, detailing the underlying biology, ligand discovery, quantitative analysis of representative molecules, and key experimental protocols.
The Biology of cIAP1: A Dual Regulator of Cell Death and Survival
cIAP1 is a key node in cellular signaling pathways that control inflammation and cell survival.[9][13] Its E3 ligase activity is central to its function, particularly in the Tumor Necrosis Factor-alpha (TNFα) signaling pathway. Upon TNFα stimulation, cIAP1 is recruited to the TNFR1 signaling complex where it ubiquitinates RIPK1, creating a scaffold for the activation of the canonical NF-κB pathway, which promotes cell survival.[10][14]
Conversely, the degradation of cIAP1, often induced by Smac mimetics, prevents the degradation of NF-κB-inducing kinase (NIK). Stabilized NIK then activates the non-canonical NF-κB pathway and can sensitize cells to TNFα-induced apoptosis.[8][15] This intrinsic pro-apoptotic potential is a key feature exploited by cIAP1-based PROTACs.
Caption: cIAP1 signaling and PROTAC intervention.
Discovery and Design of cIAP1-Based PROTACs
Recruiting Ligands for cIAP1
The development of cIAP1-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), was enabled by the discovery of small molecules that bind to the BIR3 domain of cIAP1.[11][16] Two main classes of ligands have been exploited:
-
Bestatin Derivatives: The aminopeptidase (B13392206) inhibitor Bestatin was found to interact with the cIAP1-BIR3 domain. Its methyl ester derivative, MeBS, was shown to selectively induce the self-ubiquitination and proteasomal degradation of cIAP1.[][17] This became the foundational E3 ligase handle for the first cIAP1-recruiting PROTACs.[11]
-
Smac Mimetics: These compounds, such as LCL161 and Birinapant, were designed to mimic the endogenous IAP antagonist Smac/DIABLO.[8] They bind with high affinity to the BIR domains of cIAP1, inducing a conformational change that unleashes its E3 ligase activity, leading to auto-ubiquitination and degradation.[8][18] Their high potency makes them excellent ligands for PROTAC development.
PROTAC Structure and Linker Optimization
A cIAP1-based PROTAC is a heterobifunctional molecule with three components: a "warhead" that binds the POI, a "ligand" that binds cIAP1, and a "linker" that connects them.
The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of PROTAC efficacy.[4][19] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-cIAP1), which is essential for efficient ubiquitination.[][21] Linker design often involves synthesizing a library of PROTACs with varying linker lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains) to empirically determine the optimal configuration for a given POI-E3 ligase pair.[4]
Caption: General mechanism of a cIAP1-based PROTAC.
Quantitative Analysis of cIAP1-based PROTACs
The efficacy of a PROTAC is typically quantified by two key metrics: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[18][22] The following table summarizes data for representative cIAP1-based PROTACs developed against various targets.
| Target Protein | PROTAC/SNIPER Name | cIAP1 Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| CRABP-II | SNIPER(CRABP)-2 | Bestatin (MeBS) | HeLa | ~3 µM | >90% | [11] |
| ERα | SNIPER(ER)-87 | Bestatin derivative | MCF-7 | ~100 nM | ~70% | [2] |
| BCR-ABL | SNIPER(ABL)-62 | Bestatin derivative | K562 | 30-100 nM | >70% | [7] |
| BRD4 | SNIPER(BRD)-1 | Bestatin derivative | HeLa | ~30 nM | >90% | [11] |
| CDK4/6 | POWERTAP compound | Phosphoroorganic | Breast Cancer Cells | (Potent Degradation) | (Not specified) | [12] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Key Experimental Protocols
Evaluating the efficacy and mechanism of a cIAP1-based PROTAC requires a series of well-defined experiments.
Caption: Experimental workflow for assessing cIAP1 PROTACs.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the levels of the POI and cIAP1 following PROTAC treatment.[15]
Materials:
-
Cell culture plates (6-well or 10 cm)
-
PROTAC of interest dissolved in DMSO
-
Complete growth medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-POI, anti-cIAP1, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Include a vehicle control (DMSO). Aspirate old medium and add the PROTAC-containing medium. Incubate for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imager. Quantify band intensities relative to the loading control and vehicle-treated samples to determine DC₅₀ and Dₘₐₓ.
Protocol 2: Immunoprecipitation (IP) for Target Ubiquitination
This protocol confirms that the PROTAC-induced degradation is mediated by ubiquitination.
Materials:
-
Lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619)
-
Anti-POI antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent)
-
Elution buffer or 1x Laemmli sample buffer
-
Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clones)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132, 10 µM for 4-6 hours prior to harvest) to allow ubiquitinated proteins to accumulate. Lyse cells in buffer containing DUB inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-POI antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins by boiling in 1x Laemmli sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody. A smear or laddering pattern at high molecular weights indicates poly-ubiquitination of the POI.
Protocol 3: Cell Viability Assay
This assay measures the functional consequence of POI degradation and/or cIAP1 degradation, such as reduced cancer cell proliferation or apoptosis.
Materials:
-
96-well clear-bottom white plates
-
PROTAC of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Incubate for a relevant period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The development of cIAP1-based PROTACs represents a significant advancement in targeted protein degradation. The ability to simultaneously degrade an oncogenic protein and sensitize cells to apoptosis by degrading cIAP1 provides a powerful therapeutic strategy.[12][23] Recent studies have further revealed that cIAP1-mediated degradation involves the assembly of complex branched ubiquitin chains, highlighting a unique aspect of its hijacking mechanism.[24]
Future research will likely focus on expanding the repertoire of POIs targeted by cIAP1-based degraders, further optimizing linker chemistry for improved drug-like properties, and exploring their efficacy in combination therapies.[25] As our understanding of the intricate biology of the ubiquitin-proteasome system grows, the rational design of next-generation cIAP1-based PROTACs will continue to provide innovative solutions for treating cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. esmed.org [esmed.org]
- 17. researchgate.net [researchgate.net]
- 18. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 21. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. esmed.org [esmed.org]
- 24. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
An In-depth Technical Guide to the Structure of cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cIAP1 Ligand-Linker Conjugates, with a specific focus on the structural components and functional characteristics of molecules designed to induce targeted protein degradation. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a compelling target in drug discovery, particularly in oncology, due to its role in regulating apoptosis and cell survival. By hijacking cIAP1's E3 ubiquitin ligase activity, researchers can selectively eliminate proteins of interest (POIs) implicated in disease. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with these conjugates, using a specific example, SNIPER-12, to illustrate these concepts.
Core Concepts: cIAP1 and Targeted Protein Degradation
Cellular inhibitor of apoptosis protein-1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a crucial role in regulating apoptosis, inflammation, and cell proliferation.[1][2] It belongs to the inhibitor of apoptosis (IAP) family of proteins, characterized by the presence of at least one baculoviral IAP repeat (BIR) domain.[1] A key feature of cIAP1 is its C-terminal RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity.[3] This enzymatic function allows cIAP1 to tag substrate proteins with ubiquitin, often leading to their degradation by the proteasome.[4]
In the context of targeted protein degradation, heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), are designed to co-opt the activity of E3 ligases like cIAP1. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, these conjugates facilitate the ubiquitination and subsequent degradation of the target protein.[5]
Quantitative Data Presentation
The efficacy of cIAP1 ligand-linker conjugates is assessed through various quantitative measures. A critical parameter is the half-maximal degradation concentration (DC50), which represents the concentration of the conjugate required to degrade 50% of the target protein. Another important metric is the Dmax, which indicates the maximum percentage of protein degradation achievable with the conjugate.
One well-characterized example of a cIAP1-recruiting degrader is SNIPER-12 , which targets Bruton's tyrosine kinase (BTK) for degradation. The following table summarizes the available quantitative data for SNIPER-12.
| Compound Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-12 | Bruton's tyrosine kinase (BTK) | cIAP1 | THP-1 | 182 ± 57 | Not Reported | [1] |
Experimental Protocols
The development and characterization of cIAP1 ligand-linker conjugates involve a series of key experiments, from synthesis to cellular and biochemical assays.
Synthesis of cIAP1 Ligand-Linker Conjugates
The synthesis of these conjugates is a multi-step process that typically involves the individual synthesis of the POI ligand and the E3 ligase ligand, followed by their connection via a linker. While the specific, detailed synthesis protocol for SNIPER-12 is proprietary to the discovering laboratory, a general workflow can be outlined based on the synthesis of similar PROTAC molecules.[6]
General Synthesis Workflow:
-
Functionalization of Ligands: The POI ligand (e.g., an aminopyrazole-based BTK inhibitor for SNIPER-12) and the cIAP1 ligand (e.g., a derivative of LCL161 or bestatin) are synthesized with reactive functional groups that allow for linker attachment.[1]
-
Linker Synthesis and Attachment: A bifunctional linker, often containing a polyethylene (B3416737) glycol (PEG) chain to improve solubility and pharmacokinetic properties, is synthesized. One end of the linker is then reacted with the functionalized POI ligand.
-
Final Conjugation: The resulting POI ligand-linker intermediate is then conjugated to the functionalized cIAP1 ligand to yield the final cIAP1 ligand-linker conjugate.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Determination of Protein Degradation (DC50)
The potency of a cIAP1-recruiting degrader is determined by measuring the concentration-dependent degradation of the target protein in a relevant cell line.
Protocol for DC50 Determination:
-
Cell Culture and Treatment:
-
Seed a human cell line (e.g., THP-1 for SNIPER-12) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the cIAP1 ligand-linker conjugate in cell culture medium.
-
Treat the cells with the different concentrations of the conjugate for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for the target protein (e.g., anti-BTK).
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the conjugate concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of cIAP1 ligand-linker conjugates involves hijacking the cellular ubiquitin-proteasome system. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow for assessing conjugate activity.
Caption: Mechanism of cIAP1-mediated targeted protein degradation.
The above diagram illustrates how a cIAP1 ligand-linker conjugate facilitates the formation of a ternary complex between the protein of interest (POI) and the cIAP1 E3 ligase. This proximity enables the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.
Caption: Experimental workflow for the development and evaluation of cIAP1 conjugates.
This workflow outlines the key stages in the research and development of cIAP1 ligand-linker conjugates, from their chemical synthesis and characterization to their biological evaluation in cellular and mechanistic studies.
Conclusion
cIAP1 ligand-linker conjugates represent a powerful and promising strategy for targeted protein degradation. By understanding their structure, mechanism of action, and the experimental methodologies used for their evaluation, researchers can design and develop novel therapeutics for a range of diseases, particularly cancer. The example of SNIPER-12 highlights the potential of this approach to specifically target and eliminate disease-driving proteins like BTK. Further research into the optimization of the ligand, linker, and cIAP1-binding components will continue to advance this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Форум Mipped.com [mipped.com]
- 6. Sniper(abl)-039 | C54H68ClN11O9S2 | CID 138377572 - PubChem [pubchem.ncbi.nlm.nih.gov]
cIAP1 as an E3 Ligase: A Technical Guide for Targeted Therapeutic Development
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a critical role in the regulation of apoptosis, immune signaling, and cell proliferation.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of at least one baculoviral IAP repeat (BIR) domain.[2] Structurally, cIAP1 contains three BIR domains, a ubiquitin-associated (UBA) domain, a caspase recruitment domain (CARD), and a C-terminal RING (Really Interesting New Gene) finger domain.[3][4] This RING domain confers E3 ubiquitin ligase activity, a key function that positions cIAP1 as a promising target for cancer therapy.[5][6][7] This technical guide provides an in-depth overview of cIAP1's E3 ligase function, its role in critical signaling pathways, and its targeting by a class of drugs known as SMAC mimetics.
cIAP1: Structure and E3 Ligase Function
The E3 ubiquitin ligase activity of cIAP1 is integral to its function in regulating cellular signaling. The RING domain facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein. This process of ubiquitination can have various outcomes depending on the type of ubiquitin chain linkage, including proteasomal degradation of the target protein (typically mediated by K48-linked chains) or the assembly of signaling complexes (often involving K63-linked or linear chains).[6]
cIAP1 can catalyze the formation of diverse ubiquitin chains, including K6-, K11-, K48-, and K63-linked chains, as well as linear ubiquitin chains.[6] This versatility allows cIAP1 to regulate a wide array of cellular processes. The E3 ligase activity of cIAP1 is tightly regulated. In a resting state, cIAP1 exists predominantly as an inactive monomer.[8] The binding of SMAC/DIABLO or SMAC mimetics to the BIR domains relieves this autoinhibition, promoting the dimerization of the RING domain, which is essential for its E3 ligase activity.[8]
Key Structural Domains of cIAP1:
| Domain | Function |
| BIR1 | Mediates interaction with TRAF2.[3][9] |
| BIR2 & BIR3 | Bind to IAP-binding motifs (IBMs) on proteins like SMAC/DIABLO and caspases.[3][10] |
| UBA | Binds to ubiquitin chains and is involved in regulating cIAP1's ubiquitination activity.[3][11] |
| CARD | A protein-protein interaction domain.[4] |
| RING | Confers E3 ubiquitin ligase activity.[5][6] |
Role in Signaling Pathways
cIAP1 is a critical regulator of several key signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. It plays a dual role in both the canonical and non-canonical NF-κB pathways.
Canonical NF-κB Pathway
Upon stimulation by tumor necrosis factor-alpha (TNFα), cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex.[12] Here, it mediates the K63-linked polyubiquitination of RIPK1 (Receptor-Interacting Protein Kinase 1).[13] This ubiquitinated RIPK1 acts as a scaffold to recruit and activate the IKK (IκB kinase) complex, leading to the phosphorylation and degradation of IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and activate the transcription of pro-survival genes.[13]
Non-Canonical NF-κB Pathway
In the absence of a stimulus, cIAP1, in a complex with TRAF2 and TRAF3, mediates the continuous ubiquitination and proteasomal degradation of NIK (NF-κB-inducing kinase).[1][3] This keeps the non-canonical NF-κB pathway inactive. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the degradation of cIAP1 and TRAF2/3. This stabilizes NIK, which then activates IKKα, leading to the processing of p100 to p52 and the activation of p52/RelB NF-κB complexes.[3]
Targeted Therapy: SMAC Mimetics
The pivotal role of cIAP1 in promoting cell survival has made it an attractive target for cancer therapy.[7] SMAC mimetics are a class of small molecules designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of the endogenous IAP antagonist, SMAC/DIABLO.[10] These compounds bind to the BIR domains of cIAP1, cIAP2, and XIAP.[14]
The binding of SMAC mimetics to cIAP1 induces a conformational change that promotes its E3 ligase activity, leading to its own ubiquitination and subsequent proteasomal degradation.[7][15] The degradation of cIAP1 has two major consequences:
-
Induction of Apoptosis: The removal of cIAP1 leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway. This results in the production of TNFα, which, in an autocrine or paracrine manner, can trigger apoptosis in cancer cells, especially when XIAP is also antagonized.[15][16]
-
Sensitization to Other Therapies: By depleting cIAP1, SMAC mimetics can sensitize cancer cells to conventional chemotherapeutics and other targeted agents.[16]
Quantitative Data on SMAC Mimetics
Several SMAC mimetics have been developed and evaluated in preclinical and clinical studies. Their potency is often characterized by their binding affinities (Ki or IC50) to IAP proteins and their cellular activity (e.g., EC50 for cIAP1 degradation or induction of cell death).
| Compound | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | MDA-MB-231 Apoptosis IC50 (nM) | Reference |
| Debio 1143 | 1.9 | 5.1 | 66.4 | - | [17] |
| GDC-0152 | <60 | <60 | <60 | - | [17] |
| CUDC-427 | <60 | <60 | <60 | - | [17] |
| AZD5582 | 15 | 21 | 15 | <1 | [18] |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is used to determine the E3 ligase activity of cIAP1 and its ability to ubiquitinate a substrate protein.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant human ubiquitin
-
Recombinant purified cIAP1 (wild-type and mutants)
-
Substrate protein (e.g., RIPK1, caspase-3)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM MgCl2, 0.5 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate, ubiquitin, and cIAP1
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, ATP, and reaction buffer in a microcentrifuge tube.
-
Add the substrate protein and cIAP1 to initiate the reaction.
-
Incubate the reaction at 30-37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using antibodies to detect the ubiquitinated substrate (which will appear as a high-molecular-weight smear or ladder), cIAP1 auto-ubiquitination, and other components.[19]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 3. Cytoplasmic and Nuclear Functions of cIAP1 [mdpi.com]
- 4. Inhibitor of apoptosis proteins and their relatives: IAPs and other BIRPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Future Therapeutic Directions for Smac-Mimetics [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Core Principles of PROTACs Utilizing cIAP1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of proteins of interest (POIs). A key component of a PROTAC is its ability to recruit an E3 ubiquitin ligase. While several E3 ligases have been exploited for this purpose, the cellular inhibitor of apoptosis protein 1 (cIAP1) presents unique characteristics and therapeutic potential. PROTACs that recruit cIAP1 are often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This technical guide delves into the fundamental principles of PROTACs that leverage cIAP1, providing a comprehensive overview of their mechanism of action, design considerations, and the experimental protocols required for their evaluation.
Core Mechanism of cIAP1-Utilizing PROTACs
cIAP1-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits cIAP1, and a linker that connects these two moieties. The fundamental mechanism of action involves the PROTAC acting as a molecular bridge to induce the formation of a ternary complex between the POI and cIAP1.[1][2]
Once this ternary complex is formed, the E3 ligase activity of cIAP1 is harnessed to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. A unique feature of many cIAP1-based PROTACs is their ability to induce the autoubiquitination and subsequent degradation of cIAP1 itself.[1][3] This can be advantageous in certain therapeutic contexts, particularly in oncology, as cIAP1 is often overexpressed in cancer cells and contributes to apoptosis resistance.[4]
The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, leading to a sustained pharmacological effect even at low concentrations.[1]
Quantitative Data of cIAP1-Based PROTACs (SNIPERs)
The efficacy of cIAP1-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for several published cIAP1-based PROTACs targeting a variety of proteins.
| PROTAC Name | Target Protein | cIAP1 Ligand | Target Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| SNIPER(ER)-87 | ERα | LCL161 derivative | 4-OHT | MCF-7 | 0.003 | ~100 | [5] |
| SNIPER(ER)-19 | ERα | MV1 | 4-OHT | MCF-7 | 0.03 | N/A | [5] |
| SNIPER(ABL)-019 | BCR-ABL | MV1 | Dasatinib | K562 | 0.3 | N/A | [6] |
| SNIPER(BRD)-1 | BRD4 | LCL-161 derivative | (+)-JQ1 | LNCaP | ~0.1 | >90 | [2] |
| Anonymous | BTK | IAP ligand | Ibrutinib | Mino | 0.0022 | 97 | [7] |
N/A: Data not available in the cited source.
| PROTAC Name | Target Protein | IC50 (µM) vs. Target | IC50 (µM) vs. cIAP1 | Reference |
| SNIPER(ER)-87 | ERα | 0.0156 (MCF-7) | N/A | [5] |
| Anonymous | BTK | N/A | N/A | [7] |
Note: IC50 values for cell viability or target binding are provided where available.
Experimental Protocols
The development and characterization of cIAP1-based PROTACs involve a series of key experiments to validate their mechanism of action and quantify their efficacy.
Ternary Complex Formation Assay
Objective: To demonstrate the PROTAC-induced formation of a stable ternary complex between the target protein and cIAP1.
Methodology (AlphaLISA - Amplified Luminescent Proximity Homestead Assay):
-
Reagent Preparation:
-
Recombinant, purified target protein (e.g., His-tagged).
-
Recombinant, purified cIAP1 (e.g., GST-tagged).
-
PROTAC of interest dissolved in DMSO.
-
AlphaLISA anti-His acceptor beads and anti-GST donor beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well plate, add the target protein, cIAP1, and a serial dilution of the PROTAC.
-
Incubate at room temperature for 1-2 hours to allow for complex formation.
-
Add the AlphaLISA acceptor beads and incubate in the dark for 1-2 hours.
-
Add the AlphaLISA donor beads and incubate in the dark for 1-2 hours.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
An increase in the AlphaLISA signal indicates the proximity of the donor and acceptor beads, confirming the formation of the ternary complex.
-
Plot the signal against the PROTAC concentration. A characteristic "hook effect" may be observed at high concentrations due to the formation of binary complexes.[8][9]
-
In Vitro Ubiquitination Assay
Objective: To demonstrate that the PROTAC-induced ternary complex leads to the ubiquitination of the target protein by cIAP1.
Methodology:
-
Reaction Components:
-
Reaction Setup:
-
Combine all reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 1-2 hours.[13]
-
-
Analysis:
Cellular Protein Degradation Assay
Objective: To quantify the degradation of the target protein in a cellular context.
Methodology (Western Blot):
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7][15]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in cIAP1-based PROTACs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
cIAP1-Mediated Signaling Pathway
Caption: cIAP1-PROTAC mechanism and its impact on NF-κB signaling.
Experimental Workflow for cIAP1-PROTAC Development
Caption: A streamlined workflow for the development of cIAP1-based PROTACs.
Conclusion
PROTACs that recruit the E3 ligase cIAP1 represent a powerful and versatile tool in the field of targeted protein degradation. Their unique ability to not only degrade a specific protein of interest but also to induce the degradation of cIAP1 itself offers a dual mechanism of action that can be particularly effective in diseases like cancer. A thorough understanding of their mechanism, coupled with robust experimental validation, is essential for the successful design and development of these next-generation therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to explore and advance the potential of cIAP1-based PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. youtube.com [youtube.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Era: An In-depth Technical Guide to cIAP1 Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders, a promising class of therapeutics with the potential to revolutionize cancer treatment and other disease areas. This document provides a comprehensive overview of the core science, from the fundamental mechanism of action to detailed experimental protocols for their evaluation.
Introduction: Targeting the Untargetable
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cellular signaling pathways, primarily known for its role in inhibiting apoptosis (programmed cell death) and activating the NF-κB survival pathway.[1][2] Its overexpression is a common feature in many cancers, contributing to tumor survival, proliferation, and resistance to conventional therapies.[3] cIAP1 degraders represent a novel therapeutic strategy that, instead of merely inhibiting the protein's function, triggers its complete removal from the cell. This is achieved through the recruitment of the cell's own ubiquitin-proteasome system to tag cIAP1 for destruction.[4][5]
This guide will explore the therapeutic potential of two main classes of cIAP1 degraders: SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs), also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).
Mechanism of Action: Hijacking the Cellular Machinery
cIAP1 degraders function by inducing the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[1] This leads to a cascade of downstream effects that ultimately promote cancer cell death.
SMAC Mimetics: These small molecules mimic the endogenous pro-apoptotic protein SMAC/DIABLO, which naturally antagonizes IAP proteins.[1] By binding to the BIR domains of cIAP1, SMAC mimetics induce a conformational change that activates its E3 ubiquitin ligase activity, leading to its auto-degradation.[6]
PROTACs/SNIPERs: These are heterobifunctional molecules consisting of a ligand that binds to cIAP1, a linker, and a ligand for an E3 ubiquitin ligase.[4][7] This chimeric molecule brings cIAP1 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to cIAP1 and marking it for degradation by the proteasome.[4][5]
The degradation of cIAP1 has two major consequences:
-
Inhibition of the Canonical NF-κB Pathway: cIAP1 is a critical component of the signaling complex that activates the pro-survival canonical NF-κB pathway. Its degradation disrupts this pathway, sensitizing cancer cells to apoptosis.[3][8]
-
Activation of the Non-Canonical NF-κB Pathway and Apoptosis: The degradation of cIAP1 leads to the stabilization of NIK (NF-κB inducing kinase), a key activator of the non-canonical NF-κB pathway.[9] In many cancer cells, this, coupled with the loss of cIAP1's anti-apoptotic function, triggers apoptosis.[1]
Signaling Pathways at the Core
The therapeutic effect of cIAP1 degraders is intricately linked to their ability to modulate key signaling pathways.
dot
Caption: cIAP1's dual role in NF-κB signaling and apoptosis.
Data Presentation: Efficacy of cIAP1 Degraders
The following tables summarize the quantitative data on the efficacy of various cIAP1 degraders in different cancer cell lines.
Table 1: Activity of SMAC Mimetics
| Compound | Cell Line | Assay Type | Potency (IC50/Ki) | Reference |
| LCL161 | Ba/F3-FLT3-ITD | Cell Viability | ~0.5 µM | [10] |
| MOLM13-luc+ | Cell Viability | ~4 µM | [10] | |
| Ba/F3-D835Y | Cell Viability | ~50 nM | [10] | |
| CCRF-CEM (T-cell ALL) | Growth Inhibition | 0.25 µM | [10] | |
| Karpas-299 (Anaplastic Large Cell Lymphoma) | Growth Inhibition | 1.6 µM | [10] | |
| HEK293 (XIAP inhibition) | Biochemical | 35 nM | [6] | |
| MDA-MB-231 (cIAP1 inhibition) | Biochemical | 0.4 nM | [6] | |
| Birinapant (B612068) | MDA-MB-231 (Breast Cancer) | Cell Viability | 15 nM | [2] |
| PCI-1 (HNSCC) | Growth Inhibition (IC10) | 18.2 µM | [11] | |
| PCI-9 (HNSCC) | Growth Inhibition (IC10) | 1.3 µM | [11] | |
| PCI-13 (HNSCC) | Growth Inhibition (IC10) | 11.5 µM | [11] | |
| Debio 1143 (AT-406) | Ovarian Cancer Cell Lines | Cell Viability | 0.05-0.5 µg/mL | [4] |
| XIAP | Binding Affinity (Ki) | 66.4 nM | [4] | |
| cIAP1 | Binding Affinity (Ki) | 1.9 nM | [4] | |
| cIAP2 | Binding Affinity (Ki) | 5.1 nM | [4] |
Table 2: Activity of cIAP1-recruiting PROTACs/SNIPERs
| Compound | Target Protein | Cell Line | Potency (DC50) | Reference |
| SNIPER(ABL)-013 | BCR-ABL | K562 | 20 µM | [9] |
| SNIPER(ABL)-015 | BCR-ABL | K562 | 5 µM | [9] |
| SNIPER(ABL)-019 | BCR-ABL | K562 | 0.3 µM | [9] |
| SNIPER(ABL)-024 | BCR-ABL | K562 | 5 µM | [9] |
| SNIPER(ABL)-033 | BCR-ABL | K562 | 0.3 µM | [9] |
| SNIPER(ABL)-044 | BCR-ABL | K562 | 10 µM | [9] |
| SNIPER(ABL)-058 | BCR-ABL | K562 | 10 µM | [9] |
| SNIPER(ER)-51 | Estrogen Receptor | Not Specified | 7.7 nM | [1] |
| BC5P | BTK | THP-1 | 182 ± 57 nM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of cIAP1 degraders.
Experimental Workflow
dot
Caption: A typical experimental workflow for assessing cIAP1 degraders.
Western Blotting for cIAP1 Degradation
This protocol details the detection and quantification of cIAP1 protein levels following treatment with a degrader.
-
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cIAP1
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[9]
-
Co-Immunoprecipitation for cIAP1 Ubiquitination
This protocol is used to confirm the ubiquitination of cIAP1 induced by the degrader.
-
Materials:
-
IP lysis buffer (e.g., Triton-based buffer with protease and deubiquitinase inhibitors)
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-cIAP1 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
-
Procedure:
-
Cell Lysis: Lyse cells with IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C.
-
Bead Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling.
-
Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody.[9]
-
Cell Viability and Apoptosis Assays
These assays measure the cytotoxic and pro-apoptotic effects of cIAP1 degraders.
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate and treat with the cIAP1 degrader.
-
Add MTT solution and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm.[9]
-
-
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with the cIAP1 degrader.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
cIAP1 degraders have emerged as a powerful therapeutic modality with significant potential in oncology and beyond. Their ability to induce the complete removal of a key survival protein offers a distinct advantage over traditional inhibitors. The data presented in this guide highlight the potent and selective activity of various cIAP1 degraders in preclinical models.
Future research will focus on optimizing the drug-like properties of these compounds, identifying predictive biomarkers for patient stratification, and exploring their efficacy in combination with other anti-cancer therapies. The continued development of cIAP1 degraders holds the promise of delivering novel and effective treatments for a wide range of diseases.
References
- 1. SNIPER | TargetMol [targetmol.com]
- 2. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment | MDPI [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Apoptosis-sensitizing activity of birinapant in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cellular signaling pathways, primarily known for its role in inflammation and apoptosis.[1][2] As an E3 ubiquitin ligase, cIAP1 is a critical component of the tumor necrosis factor receptor (TNFR) superfamily signaling, where it can promote cell survival by activating the NF-κB pathway.[2][3][4] The development of molecules that can modulate cIAP1 activity is of significant interest in therapeutic areas such as oncology.
This document provides a detailed overview of cIAP1 Ligand-Linker Conjugates, specifically focusing on the conceptual synthesis of molecules like cIAP1 Ligand-Linker Conjugate 12. These conjugates are designed as components for creating Proteolysis Targeting Chimeras (PROTACs) or specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[5]
cIAP1 Signaling Pathway
cIAP1 plays a pivotal role in the TNFα signaling pathway, where it acts as a crucial node determining cell fate between survival and apoptosis. Upon TNFα stimulation, cIAP1 is recruited to the TNFR1 signaling complex. Here, its E3 ligase activity leads to the ubiquitination of RIP1, which acts as a scaffold to recruit other proteins, ultimately leading to the activation of the canonical NF-κB pathway and promoting cell survival. In the absence of cIAP1, RIP1 is not ubiquitinated and can form a complex with FADD and caspase-8, leading to the induction of apoptosis.[2]
Experimental Protocols
While a specific, detailed synthesis protocol for cIAP1 Ligand-Linker Conjugate 12 is not publicly available in peer-reviewed literature, a general synthesis strategy for similar conjugates can be outlined based on established methods for PROTAC synthesis. The synthesis is typically modular, involving the preparation of the cIAP1 ligand and the linker separately, followed by their conjugation.
General Synthesis Workflow
The overall process for synthesizing a cIAP1 ligand-linker conjugate can be broken down into three main stages:
-
Synthesis of the cIAP1 Ligand: This involves the chemical synthesis of a molecule that can bind to the BIR3 domain of cIAP1.
-
Synthesis of the Linker: A chemical linker with appropriate functional groups for conjugation is synthesized.
-
Conjugation: The cIAP1 ligand is covalently attached to the linker.
Materials and Methods
Materials:
-
Starting materials for cIAP1 ligand synthesis (e.g., amino acid derivatives, heterocyclic compounds)
-
Linker precursors (e.g., polyethylene (B3416737) glycol (PEG) derivatives, alkyl chains with functional groups)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, acetonitrile)
-
Purification supplies (e.g., HPLC columns, silica (B1680970) gel)
Table 1: Representative Reagents and Solvents
| Reagent/Solvent | Purpose |
| HATU | Peptide coupling agent |
| DIPEA | Organic base |
| DMF | Polar aprotic solvent |
| DCM | Organic solvent |
| TFA | Deprotection agent |
| HPLC | Purification |
| Mass Spectrometry | Characterization |
| NMR | Structural elucidation |
Protocol for Ligand-Linker Conjugation (Amide Bond Formation)
This protocol describes a general method for conjugating a cIAP1 ligand containing a carboxylic acid group with a linker containing a primary amine.
-
Dissolution: Dissolve the cIAP1 ligand (1 equivalent) in a suitable solvent such as DMF.
-
Activation: Add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized linker (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash chromatography or preparative HPLC to obtain the desired cIAP1 ligand-linker conjugate.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Data Presentation
The characterization of cIAP1 Ligand-Linker Conjugate 12 is summarized below.
Table 2: Physicochemical Properties of cIAP1 Ligand-Linker Conjugate 12
| Property | Value | Reference |
| Synonyms | E3 ligase Ligand-Linker Conjugates 38 | [6] |
| Molecular Formula | C46H64N4O12S2 | [6] |
| Molecular Weight | 929.15 g/mol | [6] |
Conclusion
The synthesis of cIAP1 ligand-linker conjugates is a key step in the development of targeted protein degraders. While the precise synthesis of "cIAP1 Ligand-Linker Conjugates 12" is proprietary, the general principles of organic synthesis, particularly peptide coupling and linker chemistry, provide a clear path for the creation of such molecules. The protocols and data presented here serve as a guide for researchers in the field of drug discovery to design and synthesize novel therapeutics targeting cIAP1.
References
- 1. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
Application Notes and Protocols for Studying cIAP1-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a crucial regulator of cellular signaling pathways, primarily known for its role in inflammation and cell survival. As an E3 ubiquitin ligase, cIAP1 is a key component of the ubiquitin-proteasome system, responsible for tagging proteins for degradation. This activity is central to its function in regulating the NF-κB signaling pathway and its involvement in apoptosis. The ability to harness cIAP1's E3 ligase activity to induce the degradation of specific proteins of interest (POIs) has emerged as a promising therapeutic strategy, particularly in oncology. This has led to the development of targeted protein degraders, such as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics and Proteolysis Targeting Chimeras (PROTACs), that hijack cIAP1 to selectively eliminate pathogenic proteins.
These application notes provide a comprehensive guide for researchers investigating cIAP1-mediated protein degradation. We offer detailed protocols for key experiments, guidance on data interpretation, and visual representations of the underlying biological processes to facilitate the design and execution of robust experimental strategies in this exciting field of research.
cIAP1 Signaling Pathway
cIAP1 plays a multifaceted role in two major signaling pathways: the NF-κB pathway and the apoptosis cascade. In the canonical NF-κB pathway, cIAP1 is essential for the ubiquitination of RIPK1, which serves as a scaffold for the recruitment of downstream signaling components, ultimately leading to the activation of NF-κB and the expression of pro-survival genes.[1][2][3] In the non-canonical NF-κB pathway, cIAP1, in a complex with TRAF2 and TRAF3, mediates the degradation of NIK (NF-κB-inducing kinase), thereby keeping this pathway inactive.[1] Upon stimulation by certain ligands, this complex is recruited to the receptor, leading to the degradation of TRAF3, stabilization of NIK, and activation of the non-canonical NF-κB pathway.
Furthermore, cIAP1 can influence apoptosis. By promoting the ubiquitination and degradation of pro-apoptotic proteins, cIAP1 can inhibit cell death.[4] SMAC mimetics and cIAP1-recruiting PROTACs can induce the auto-ubiquitination and degradation of cIAP1 itself, leading to the stabilization of NIK and sensitization of cells to apoptosis.[5][6][7]
Caption: cIAP1 signaling in NF-κB activation and apoptosis.
Experimental Design for Characterizing cIAP1-Mediated Protein Degradation
A systematic approach is required to fully characterize the activity of a cIAP1-targeting degrader. The following experimental workflow outlines the key stages, from initial screening to in-depth mechanistic studies.
Caption: A typical experimental workflow for characterizing cIAP1-targeting degraders.
Data Presentation: Quantitative Analysis of cIAP1-Targeting Compounds
The efficacy of cIAP1-targeting degraders is typically quantified by their half-maximal degradation concentration (DC50), the maximal level of degradation (Dmax), and their half-maximal inhibitory concentration (IC50) in cell viability assays. Below is a summary of reported data for various cIAP1-targeting compounds.
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| SMAC Mimetics | ||||||
| LCL161 | cIAP1/2 | MDA-MB-231 | ~10 | >90 | ~50 | [6] |
| Birinapant | cIAP1/2 | H1299 | ~5 | >90 | ~20 | [6] |
| Debio 1143 (AT-406) | cIAP1/2, XIAP | MDA-MB-231 | Not Reported | Not Reported | ~10 | |
| GDC-0152 | cIAP1/2, XIAP | MDA-MB-231 | Not Reported | Not Reported | ~30 | |
| PROTACs | ||||||
| SNIPER-7 | BRD4, cIAP1, XIAP | 22Rv1 | ~10 (BRD4) | >90 (BRD4) | Not Reported | |
| SNIPER-12 | BTK, cIAP1 | THP-1 | 182 | >80 (BTK) | Not Reported |
Detailed Experimental Protocols
Cell Viability Assay
Purpose: To determine the cytotoxic or cytostatic effects of a cIAP1-targeting compound and to calculate its IC50 value.
Principle: Common methods include MTT or resazurin-based assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®), which quantify the number of viable cells.
Protocol (using CellTiter-Glo®):
-
Cell Seeding:
-
Seed cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 10 µL of the diluted compound or vehicle (e.g., DMSO) to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Western Blot Analysis for Protein Degradation
Purpose: To visualize and quantify the degradation of a target protein following treatment with a cIAP1-targeting compound.
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects the protein of interest using specific antibodies.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the protein of interest and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Purpose: To demonstrate the formation of a ternary complex between the cIAP1 E3 ligase, the PROTAC, and the protein of interest.
Principle: An antibody specific to one component of the complex is used to pull down that protein and any interacting partners, which are then detected by Western blotting.
Protocol:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the tagged E3 ligase or the target protein overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against all three components of the expected ternary complex (E3 ligase, target protein).
-
In Vitro Ubiquitination Assay
Purpose: To determine if the cIAP1 E3 ligase can directly ubiquitinate the target protein in the presence of the degrader molecule.
Principle: This cell-free assay reconstitutes the ubiquitination cascade in a test tube, allowing for the direct assessment of E3 ligase activity towards a specific substrate.
Protocol:
-
Reaction Setup (50 µL total volume):
-
To a microcentrifuge tube, add the following components in order:
-
dH₂O (to 50 µL)
-
10X Ubiquitination Buffer (5 µL)
-
Ubiquitin (1 µL of 10 mg/mL stock)
-
100 mM MgATP Solution (2.5 µL)
-
Recombinant Substrate Protein (target protein) (to a final concentration of 5-10 µM)
-
E1 Activating Enzyme (e.g., UBE1) (0.5 µL of 5 µM stock)
-
E2 Conjugating Enzyme (e.g., UbcH5b) (0.5 µL of 25 µM stock)
-
Recombinant cIAP1 (to a final concentration of 100-500 nM)
-
PROTAC/Degrader (at desired concentration) or vehicle control
-
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 2x Laemmli sample buffer.
-
-
Analysis:
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using an anti-ubiquitin antibody and an antibody against the substrate protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a positive result.
-
Mechanism of cIAP1-Mediated Protein Degradation by a PROTAC
cIAP1-recruiting PROTACs are heterobifunctional molecules that consist of a ligand that binds to cIAP1, a ligand that binds to the protein of interest (POI), and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex, bringing cIAP1 in close proximity to the POI. This proximity enables cIAP1 to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitin (B1169507) chain on the POI is recognized by the 26S proteasome, which then degrades the POI.
Caption: The mechanism of targeted protein degradation via a cIAP1-recruiting PROTAC.
References
- 1. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Protocol for Assessing cIAP1 Degradation In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis, inflammation, and cell proliferation.[1] As an E3 ubiquitin ligase, cIAP1 is involved in the ubiquitination of several signaling molecules, thereby controlling their stability and activity.[2][3] Notably, cIAP1 targets itself for proteasomal degradation through auto-ubiquitination, a process that can be pharmacologically induced.[4][5] This has made cIAP1 a compelling therapeutic target in oncology, with small-molecule antagonists known as SMAC mimetics being developed to promote its degradation and induce tumor cell death.[6][7]
These application notes provide detailed protocols for assessing the in vitro degradation of cIAP1, a critical step in the characterization of potential therapeutic agents. The methodologies described herein are essential for researchers and drug development professionals working to understand and target the intricate signaling pathways governed by cIAP1.
Key Signaling Pathway: TNFα-Mediated NF-κB Activation and Apoptosis
cIAP1 is a critical component of the Tumor Necrosis Factor alpha (TNFα) signaling pathway.[8][9] Upon TNFα binding to its receptor (TNFR1), cIAP1 is recruited to the receptor complex where it mediates the K63-linked polyubiquitination of RIP1.[8] This event is crucial for the activation of the canonical NF-κB pathway, which promotes cell survival.[9][10] SMAC mimetics induce the degradation of cIAP1, preventing RIP1 ubiquitination and shifting the balance towards the formation of a death-inducing complex (Complex II), leading to caspase-8 activation and apoptosis.[7][11]
Caption: TNFα signaling pathway illustrating the central role of cIAP1.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with a SMAC mimetic to induce cIAP1 degradation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3, HT-29, H1299, H460)[12][13]
-
Complete growth medium (specific to the cell line)
-
SMAC mimetic (e.g., BI-891065, Birinapant) stock solution in DMSO[12][13]
-
6-well or 10 cm tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.[12]
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.[12]
-
Prepare serial dilutions of the SMAC mimetic in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).[12]
-
Include a vehicle control (DMSO) at the same final concentration as the highest SMAC mimetic concentration.[12]
-
Remove the medium from the cells and replace it with the medium containing the SMAC mimetic or vehicle control.[12]
-
Incubate the cells for the desired treatment times (e.g., 1, 4, 6, 12, 24 hours).[12][14]
Western Blotting for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels by Western blotting to assess its degradation.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
Densitometry software
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[12]
-
Incubate the lysates on ice for 30 minutes, vortexing intermittently.[12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[12]
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[12]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10-15 minutes each with TBST.[12]
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[12]
-
Quantify the band intensities using densitometry software.[12]
Immunoprecipitation for cIAP1 Ubiquitination
This protocol is for the immunoprecipitation of cIAP1 to detect its polyubiquitination, a key step in its degradation.
Materials:
-
Lysis buffer (as for Western blotting)
-
Anti-cIAP1 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., ice-cold PBS)
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Prepare cell lysates as described in the Western blotting protocol.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C with gentle rotation.[12]
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.[12]
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.[12]
-
After the final wash, aspirate the supernatant completely.
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[12]
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on cIAP1.[12]
Caption: Workflow for in vitro assessment of cIAP1 degradation.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and structured table to facilitate comparison between different treatments, concentrations, and time points.
Table 1: Representative Data for cIAP1 Degradation and Cell Viability
| Cell Line | Treatment (SMAC Mimetic) | Concentration (nM) | Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| Breast Cancer | |||||
| MDA-MB-231 | BI-891065 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | ||
| 50 | 24 | 25 | 70 | ||
| 100 | 24 | 10 | 50 | ||
| Ovarian Cancer | |||||
| SK-OV-3 | BI-891065 | 0 | 24 | 100 | 100 |
| 10 | 24 | 70 | 95 | ||
| 50 | 24 | 30 | 75 | ||
| 100 | 24 | 15 | 60 | ||
| Colorectal Cancer | |||||
| HT-29 | BI-891065 | 0 | 24 | 100 | 100 |
| 10 | 24 | 75 | 98 | ||
| 50 | 24 | 40 | 80 | ||
| 100 | 24 | 20 | 65 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.[12]
Mechanism of SMAC Mimetic-Induced cIAP1 Degradation
SMAC mimetics function by binding to the BIR domains of cIAP1.[15] This binding event induces a conformational change that promotes the dimerization of the cIAP1 RING domain.[4][15] The dimerized RING domain possesses E3 ligase activity, leading to the auto-ubiquitination of cIAP1.[4][15] The polyubiquitinated cIAP1 is then recognized and degraded by the proteasome.[4][5] This degradation is a rapid process, often observed within hours of treatment.[13] The degradation of cIAP1 is dependent on its E3 ligase activity and the proteasomal machinery.[4][16]
Caption: Mechanism of SMAC mimetic-induced cIAP1 degradation.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the in vitro assessment of cIAP1 degradation. Accurate and reproducible measurement of cIAP1 levels is fundamental for the preclinical evaluation of SMAC mimetics and other novel agents targeting this critical regulator of cell death and survival. By following these detailed methodologies, researchers can effectively characterize the cellular activity of their compounds and advance the development of new cancer therapeutics.
References
- 1. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 6. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - Ozgene [ozgene.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Target Protein Knockdown by cIAP1 PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[1] PROTACs that engage the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) hijack its E3 ligase function to induce ubiquitination and subsequent proteasomal degradation of the target protein.[2] cIAP1 itself is a key regulator of cellular signaling, particularly in the NF-κB pathway, and its modulation has therapeutic implications.[3][4][5]
Accurate measurement of POI knockdown is critical for evaluating the efficacy, potency, and selectivity of cIAP1-recruiting PROTACs. This document provides detailed application notes and protocols for the essential techniques used to quantify PROTAC-mediated protein degradation.
Part 1: Mechanism of Action & Key Evaluation Parameters
cIAP1-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and cIAP1.[6][7] This proximity enables cIAP1 to catalyze the transfer of ubiquitin to the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.[1] A key feature of cIAP1-based degraders is their potential reliance on complex branched ubiquitin architectures (e.g., K48/K63-linked chains) to facilitate proteasomal degradation.[8]
Key Quantitative Parameters
The efficacy of a PROTAC is primarily defined by two parameters derived from a dose-response experiment:
-
DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to induce 50% degradation of the target protein.[9]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation observed at high PROTAC concentrations.[10]
These values are crucial for structure-activity relationship (SAR) studies and for comparing the potency of different PROTAC molecules.
PROTAC Mechanism of Action
Caption: Workflow of cIAP1 PROTAC-mediated protein degradation.
Part 2: Core Techniques for Measuring Protein Knockdown
Several methods can be employed to measure changes in protein levels following PROTAC treatment. The choice of technique depends on the required throughput, sensitivity, and the specific questions being addressed.
Quantitative Western Blotting
Western blotting is the most common and accessible method for validating protein knockdown. It provides semi-quantitative to quantitative data on the level of a specific protein in a complex mixture and confirms the protein's molecular weight.[11]
Workflow for Quantitative Western Blotting
Caption: Experimental workflow for quantitative Western blotting.
Mass Spectrometry (MS)-Based Proteomics
MS-based proteomics offers a comprehensive and unbiased approach to quantify protein degradation. It enables the simultaneous measurement of thousands of proteins, providing a global view of the PROTAC's effects. This is invaluable for confirming on-target degradation and identifying potential off-target effects.[12][13]
Reporter Gene Assays
For higher throughput applications, such as primary screening of a PROTAC library, reporter gene assays are highly effective. Technologies like Promega's NanoLuc® and HiBiT® can be used with CRISPR/Cas9 to endogenously tag the target protein.[14] The reporter signal (e.g., luminescence) is directly proportional to the amount of tagged protein, allowing for rapid and quantitative measurement of degradation in a plate-based format.[15]
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Quantitative Western Blot | Antibody-based detection of a specific protein separated by size.[11] | Low to Medium | Widely established; provides molecular weight information.[11] | Multiple steps can lead to variability; semi-quantitative without careful optimization. |
| MS-Based Proteomics | Quantification of peptides from digested proteins using mass spectrometry. | Medium | High-plex; unbiased global proteome analysis; identifies off-targets.[12][13] | Requires specialized equipment and bioinformatics expertise; higher cost. |
| Reporter Assays (e.g., HiBiT) | Luminescence from a reporter tag fused to the target protein.[14] | High | Highly sensitive; real-time kinetics; suitable for high-throughput screening.[15] | Requires genetic modification of cell lines; potential for tag interference. |
Part 3: Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol details the steps to generate a dose-response curve and calculate the DC50 and Dmax values for a cIAP1 PROTAC.
A. Cell Culture and PROTAC Treatment
-
Seed Cells: Plate the desired cell line in 6-well or 12-well plates and allow them to adhere and reach 60-70% confluency.
-
Prepare PROTAC Dilutions: Prepare a serial dilution of the cIAP1 PROTAC in complete growth medium. A typical concentration range would be 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat Cells: Remove the medium and add the PROTAC dilutions to the cells. Incubate for the desired time (e.g., 18-24 hours).
B. Western Blotting
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Repeat the process for a loading control protein (e.g., GAPDH, β-Actin).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[11]
C. Data Analysis
-
Densitometry: Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to its corresponding loading control band.
-
Calculate Percent Degradation: Express the normalized protein level for each PROTAC concentration as a percentage of the vehicle control.
-
% Remaining Protein = (Normalized Signal_Treated / Normalized Signal_Vehicle) * 100
-
% Degradation = 100 - % Remaining Protein
-
-
Curve Fitting: Plot the % Degradation against the log of the PROTAC concentration and fit the data to a non-linear regression curve (e.g., [log(inhibitor)] vs. response -- Variable slope) using software like GraphPad Prism to determine the DC50 and Dmax.[10][18]
Protocol 2: Sample Preparation for MS-Based Proteomics
This protocol outlines the general steps for preparing cell lysates for a global proteomics analysis to assess on- and off-target PROTAC effects.
-
Cell Culture and Lysis: Treat cells with the cIAP1 PROTAC at a desired concentration (e.g., at or above the DC50) and a vehicle control, typically in triplicate. Harvest and lyse the cells as described in Protocol 1.
-
Protein Quantification: Accurately determine the protein concentration using a BCA assay.
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease such as Trypsin/Lys-C.
-
-
Peptide Labeling (Optional but Recommended): For multiplexed quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ). This allows multiple samples to be combined and analyzed in a single MS run, reducing variability.[19]
-
Peptide Cleanup: Remove salts and other contaminants from the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 desalting columns).
-
LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[13]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of proteins across the different samples. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
Part 4: cIAP1 Signaling Context and Data Presentation
Understanding the native role of cIAP1 is important for interpreting experimental results. cIAP1 is a crucial node in the TNF-α signaling pathway, where it regulates NF-κB activation and apoptosis.[20] Its ubiquitination of RIPK1 is a key event that switches the cellular response from cell death to survival via NF-κB activation.[5]
cIAP1 in NF-κB Signaling
Caption: Simplified cIAP1 role in TNF-α/NF-κB signaling.
Example Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Degradation Data for a Hypothetical cIAP1 PROTAC (PROTAC-X)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Method |
| HCT116 | BRD4 | 25 | 92 | Western Blot |
| HCT116 | cIAP1 | 450 | 65 | Western Blot |
| MDA-MB-231 | BRD4 | 42 | 88 | Western Blot |
| HCT116 | BRD4 | 22 | 95 | HiBiT Assay |
| HCT116 | Global Proteome | N/A | >90% for BRD4 | Mass Spectrometry |
| <10% for most other proteins |
Note: Data are for illustrative purposes only.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 6. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. chempro-innovations.com [chempro-innovations.com]
- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ptglab.com [ptglab.com]
- 17. origene.com [origene.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein Degrader [proteomics.com]
- 20. pnas.org [pnas.org]
Application Notes and Protocols for Linker Design and Synthesis in cIAP1-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of linkers for Proteolysis Targeting Chimeras (PROTACs) that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ubiquitin ligase. This document offers detailed methodologies for critical experiments, summarizes key quantitative data, and provides visual workflows to aid in the development of potent and selective cIAP1-based degraders.
Introduction to cIAP1-Based Degraders
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They are composed of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an attractive E3 ligase for PROTAC development due to its role in regulating critical cellular processes such as apoptosis and NF-κB signaling. By recruiting cIAP1, these degraders can induce the ubiquitination and subsequent proteasomal degradation of the target protein.
The linker is a critical component of a PROTAC, as it dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, composition, and attachment points of the linker significantly influence the efficacy and selectivity of the degrader.
cIAP1 Signaling Pathway and PROTAC Mechanism of Action
cIAP1 is a RING-finger E3 ubiquitin ligase that plays a crucial role in cell survival and inflammation. It is involved in the regulation of the NF-κB signaling pathway and can inhibit apoptosis. cIAP1-based PROTACs hijack this E3 ligase to induce the degradation of a target protein. The mechanism involves the formation of a ternary complex, leading to the polyubiquitination of the target protein, which marks it for degradation by the 26S proteasome.
In Vivo Application of cIAP1-Recruiting PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo use of Proteolysis Targeting Chimeras (PROTACs) that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ubiquitin ligase. These specialized PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), offer a powerful modality for targeted protein degradation in preclinical cancer models.
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. cIAP1-recruiting PROTACs utilize a ligand that binds to cIAP1, inducing the ubiquitination and subsequent proteasomal degradation of the target protein. A unique feature of some cIAP1-recruiting PROTACs is their ability to also induce the degradation of cIAP1 itself, which can contribute to their anti-cancer activity.
This guide details the in vivo application of cIAP1-recruiting PROTACs targeting two key cancer-related proteins: Estrogen Receptor Alpha (ERα) and Histone Deacetylases (HDACs).
Signaling Pathways and Mechanism of Action
The fundamental mechanism of a cIAP1-recruiting PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the cIAP1 E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of cIAP1-recruiting PROTACs.
In Vivo Applications: Data Summary
The following tables summarize the in vivo efficacy of representative cIAP1-recruiting PROTACs targeting ERα and a conceptual model for an HDAC degrader.
Table 1: In Vivo Efficacy of ERα-Targeting cIAP1-Recruiting PROTACs
| PROTAC Name | Target | Cancer Model | Dosing Regimen | Route of Administration | Outcome | Reference |
| SNIPER(ER)-87 | ERα | MCF-7 Xenograft (mice) | 30 mg/kg, every 24 hours for 14 days | Intraperitoneal (i.p.) | Significant inhibition of tumor growth and reduction of ERα levels in the tumors.[1] | [1] |
| SNIPER(ER)-110 | ERα | MCF-7 Xenograft (mice) | Not specified in snippets, but noted as superior to SNIPER(ER)-87 | Not specified in snippets | More potent inhibition of tumor growth compared to SNIPER(ER)-87. |
Table 2: Conceptual In Vivo Study Design for an HDAC-Targeting cIAP1-Recruiting PROTAC (e.g., JPS026)
| PROTAC Name | Target | Cancer Model | Proposed Dosing Regimen | Proposed Route of Administration | Expected Outcome |
| JPS026 | HDACs | Diffuse Large B-cell Lymphoma (DLBCL) Xenograft (mice) | 10-50 mg/kg, 3 times per week | Intraperitoneal (i.p.) or Oral (p.o.) | Inhibition of tumor growth, degradation of HDACs and IAPs in tumor tissue, induction of apoptosis. |
Experimental Protocols
Detailed methodologies for the in vivo evaluation of cIAP1-recruiting PROTACs are provided below.
Protocol 1: In Vivo Efficacy Study of an ERα-Targeting cIAP1-Recruiting PROTAC in an MCF-7 Xenograft Model
This protocol is based on the studies conducted with SNIPER(ER)-87.[1]
1. Cell Culture and Animal Model:
-
MCF-7 human breast cancer cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Female immunodeficient mice (e.g., BALB/c nude mice, 6 weeks old) are used.
-
To support the growth of these estrogen-dependent tumors, mice are implanted with a slow-release estrogen pellet one day before tumor cell inoculation.
-
MCF-7 cells are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly with calipers.
2. PROTAC Formulation and Administration:
-
SNIPER(ER)-87 is formulated in a vehicle suitable for intraperitoneal injection (e.g., a solution of DMSO, PEG300, and saline).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
SNIPER(ER)-87 is administered intraperitoneally at a dose of 30 mg/kg daily for 14 consecutive days.[1]
3. Efficacy and Pharmacodynamic Assessment:
-
Tumor volume and body weight are measured every 2-3 days.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Western Blotting: A portion of the tumor tissue is homogenized and lysed to extract proteins. Protein levels of ERα, cIAP1, and a loading control (e.g., β-actin) are assessed by Western blotting to confirm target degradation.
-
Immunohistochemistry (IHC): Another portion of the tumor is fixed in formalin, embedded in paraffin, and sectioned. IHC staining for ERα and proliferation markers (e.g., Ki-67) is performed to visualize protein levels and cellular proliferation within the tumor tissue.
Caption: Workflow for a xenograft study of an ERα-targeting PROTAC.
Protocol 2: Representative In Vivo Study of an HDAC-Targeting cIAP1-Recruiting PROTAC in a DLBCL Xenograft Model
This is a representative protocol for a compound like JPS026, based on its in vitro activity and general practices for in vivo PROTAC studies.
1. Cell Culture and Animal Model:
-
A suitable DLBCL cell line (e.g., OCI-Ly10) is cultured in an appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Immunodeficient mice (e.g., NOD-SCID) are used.
-
DLBCL cells are injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly.
2. PROTAC Formulation and Administration:
-
The HDAC-targeting PROTAC is formulated for either intraperitoneal or oral administration. The choice of vehicle will depend on the physicochemical properties of the compound.
-
Once tumors are established, mice are randomized into vehicle and treatment groups.
-
A potential dosing regimen could be 10-50 mg/kg, administered 3-5 times per week. Dose-ranging studies are recommended to determine the optimal dose and schedule.
3. Efficacy and Pharmacodynamic Assessment:
-
Tumor volume and body weight are monitored throughout the study.
-
At specified time points, blood samples can be collected for pharmacokinetic analysis.
-
At the end of the study, tumors are collected for pharmacodynamic analysis.
-
Western Blotting: Tumor lysates are analyzed for levels of target HDACs (e.g., HDAC1, HDAC2, HDAC3), cIAP1, and markers of apoptosis (e.g., cleaved caspase-3).
-
Flow Cytometry: If tumors are disaggregated into single-cell suspensions, flow cytometry can be used to assess apoptosis (e.g., Annexin V staining).
Caption: Logical flow for in vivo PROTAC development.
Conclusion
cIAP1-recruiting PROTACs represent a promising therapeutic strategy for the targeted degradation of oncoproteins. The protocols outlined in this document provide a framework for the in vivo evaluation of these molecules. Careful consideration of the experimental design, including the choice of animal model, PROTAC formulation, dosing regimen, and pharmacodynamic endpoints, is critical for obtaining robust and translatable data. As research in this area continues to evolve, these protocols may be further refined to optimize the development of this exciting class of therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: cIAP1-Mediated Protein Degradation
Welcome to the technical support center for troubleshooting experiments involving cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-mediated protein degradation. This guide provides answers to frequently asked questions and solutions to common problems encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cIAP1-mediated protein degradation?
A1: cIAP1 is an E3 ubiquitin ligase that plays a crucial role in the ubiquitin-proteasome system. Its primary function is to tag target proteins with ubiquitin molecules. This "tag" marks the protein for degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins. The RING finger domain of cIAP1 is essential for its E3 ligase activity, catalyzing the transfer of ubiquitin to substrate proteins.[1] This process is critical in regulating various cellular processes, including apoptosis and signal transduction.
Q2: My target protein is not being degraded. What are the possible reasons?
A2: Failure to observe degradation of your target protein can stem from several factors:
-
Inactive cIAP1: The E3 ligase activity of cIAP1 may be compromised. This could be due to mutations in the RING domain or improper cellular localization.
-
Issues with the Ubiquitination Cascade: The degradation process requires a functional cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (cIAP1). A defect in any of these components will halt the process.
-
Substrate Recognition Failure: cIAP1 may not be able to bind to your target protein. This could be due to mutations in the binding domain of either cIAP1 or the substrate.
-
Functional Redundancy with cIAP2: cIAP1 and its homolog cIAP2 often have overlapping functions.[2][3] If cIAP1 is knocked down or inhibited, cIAP2 may compensate and continue to regulate protein stability.[3][4][5]
-
Proteasome Inhibition: If you are unintentionally using a compound that inhibits the proteasome, the ubiquitinated protein will accumulate instead of being degraded.
Q3: I am using a SMAC mimetic to induce cIAP1 degradation, but it's not working. Why?
A3: SMAC mimetics are designed to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[6][7][8] If you are not observing this effect, consider the following:
-
Compound Potency and Concentration: Ensure you are using a potent SMAC mimetic at an effective concentration. Titration experiments are recommended to determine the optimal concentration for your cell line.
-
Requirement of TRAF2: The degradation of cIAP1 induced by SMAC mimetics often requires the adaptor protein TRAF2.[9] Reduced or absent TRAF2 levels can impair the efficacy of SMAC mimetics.
-
cIAP2 Upregulation: In some cases, treatment with SMAC mimetics can lead to the upregulation of cIAP2, which can compensate for the loss of cIAP1 and confer resistance.[8]
Troubleshooting Guides
Guide 1: Western Blotting for cIAP1 and Substrates
Problem: No or weak signal for cIAP1 or the target protein.
| Possible Cause | Solution |
| Low Protein Expression | Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point).[10] Use a positive control cell line known to express the protein. |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation.[10] Ensure complete cell lysis by vortexing and incubating on ice.[10] |
| Poor Antibody Performance | Use a validated antibody specific for your target. Check the antibody datasheet for recommended dilutions and incubation times.[11][12] Consider performing an overnight incubation at 4°C for the primary antibody.[10][13][14] |
| Inefficient Transfer | Optimize transfer conditions (voltage, time) based on the molecular weight of your protein. Ensure good contact between the gel and the membrane.[15] |
| Inactive Detection Reagents | Use fresh ECL substrate and ensure your secondary antibody is not expired.[13] |
Problem: High background or non-specific bands.
| Possible Cause | Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat milk or BSA in TBST as a blocking agent.[10][14] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[13][14] |
| Inadequate Washing | Increase the number and duration of washes with TBST after antibody incubations.[13][16] |
Guide 2: Immunoprecipitation (IP) of cIAP1 and its Substrates
Problem: Low yield of immunoprecipitated protein.
| Possible Cause | Solution |
| Inefficient Antibody-Protein Binding | Use an antibody validated for IP.[17] Increase the amount of antibody used or the incubation time (e.g., overnight at 4°C).[10] |
| Suboptimal Lysis Buffer | Use a lysis buffer that maintains protein-protein interactions (e.g., a non-denaturing buffer like RIPA with adjusted detergent concentrations).[10] |
| Insufficient Protein Input | Increase the amount of cell lysate used for the IP. |
| Inefficient Bead Binding | Ensure you are using the correct type of beads (Protein A or G) for your antibody isotype. Pre-clear the lysate with beads to reduce non-specific binding.[18] |
Problem: High background of non-specific proteins.
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of washes (3-5 times) and use a stringent wash buffer.[10][17] |
| Antibody Cross-reactivity | Use a highly specific monoclonal antibody if possible. Include an isotype control IP as a negative control. |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with beads before adding the primary antibody.[18] |
Guide 3: Ubiquitination Assays
Problem: No ubiquitination of the target protein is detected.
| Possible Cause | Solution |
| Inactive E1, E2, or E3 Enzyme | Use freshly prepared or commercially sourced active enzymes. Ensure proper storage conditions. |
| Incorrect Reaction Conditions | Optimize the concentrations of ATP, ubiquitin, and enzymes. Ensure the reaction buffer has the correct pH and salt concentration.[19] |
| Proteasomal Degradation of Ubiquitinated Substrate | For in-cell ubiquitination assays, pre-treat cells with a proteasome inhibitor like MG132 (typically 10-20 µM for 2-6 hours) to allow the accumulation of ubiquitinated proteins.[20][21][22] |
| Deubiquitinase (DUB) Activity | Include a DUB inhibitor in your lysis buffer for in-cell assays to prevent the removal of ubiquitin chains. |
| Low Abundance of Ubiquitinated Protein | Enrich for the ubiquitinated protein by immunoprecipitating the target protein and then performing a western blot with an anti-ubiquitin antibody.[10] |
Experimental Protocols
Protocol 1: Western Blot for cIAP1 Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant and determine protein concentration using a BCA assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[10]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate with primary antibody (e.g., anti-cIAP1) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an ECL substrate.[10]
-
Re-probe with a loading control antibody (e.g., GAPDH or β-actin).[10]
-
Protocol 2: Immunoprecipitation of Ubiquitinated Protein
-
Cell Lysis:
-
Lyse cells as described in the western blot protocol. For ubiquitination studies, pre-treat cells with MG132 (10-20 µM) for 4-6 hours before lysis.[20]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C.[10]
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.[10]
-
Pellet the beads and wash three to five times with ice-cold wash buffer.[10]
-
-
Elution and Analysis:
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 30°C for 60-90 minutes.[19]
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by western blotting, probing for your substrate protein to observe higher molecular weight ubiquitinated species.
-
Data Presentation
Table 1: Example Quantitative Data for cIAP1 Degradation Experiment
| Cell Line | Treatment | Concentration | Duration (h) | cIAP1 Level (Normalized to Control) | Target Protein Level (Normalized to Control) |
| MCF-7 | DMSO (Vehicle) | - | 24 | 1.00 | 1.00 |
| MCF-7 | SMAC Mimetic | 100 nM | 6 | 0.45 | 1.52 |
| MCF-7 | SMAC Mimetic | 100 nM | 12 | 0.21 | 1.89 |
| MCF-7 | SMAC Mimetic | 100 nM | 24 | 0.15 | 2.10 |
| HT-29 | DMSO (Vehicle) | - | 24 | 1.00 | 1.00 |
| HT-29 | SMAC Mimetic | 100 nM | 24 | 0.85 | 1.10 |
Visualizations
Caption: cIAP1-mediated ubiquitination and proteasomal degradation pathway.
Caption: Logical workflow for troubleshooting failed protein degradation.
References
- 1. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both cIAP1 and cIAP2 regulate TNFalpha-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. IAPs limit activation of RIP kinases by TNF receptor 1 during development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cIAP1 antibody (10022-1-AP) | Proteintech [ptglab.com]
- 12. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 18. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. MG-132, proteasome inhibitor (CAS 133407-82-6) | Abcam [abcam.com]
- 22. MG-132 | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Linker Length for cIAP1 Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligand-linker conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is linker length a critical parameter for cIAP1-targeting PROTACs?
The linker in a Proteolysis Targeting Chimera (PROTAC) is not just a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between cIAP1, the PROTAC, and the target protein.[1][2] An optimal linker length is essential for the correct orientation of cIAP1 and the target protein to facilitate efficient ubiquitination and subsequent degradation.[3][4]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[3][5]
-
Too long: An excessively long linker may lead to an unproductive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4][5]
Q2: What are the most common types of linkers used for cIAP1-targeting PROTACs?
Polyethylene glycol (PEG) and alkyl chains are the most commonly used linkers in PROTAC design.[][7]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[][8] Approximately 54% of reported PROTACs utilize PEG linkers.[9]
-
Alkyl Linkers: These are more hydrophobic, which can enhance cell permeability but may negatively impact solubility.[1]
-
Rigid Linkers: Structures incorporating rings like piperazine (B1678402) or piperidine (B6355638) can add rigidity, which may help in pre-organizing the PROTAC into a bioactive conformation.[1][9]
Q3: How do I determine the optimal linker length for my cIAP1 Ligand-Linker Conjugate?
The optimal linker length is highly dependent on the specific cIAP1 ligand and the target protein ligand, and it must be determined empirically.[4] A common approach is to synthesize a library of conjugates with varying linker lengths and screen them for their ability to induce cIAP1 degradation.[]
Q4: What is the "hook effect" and how can I avoid it in my experiments?
The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[10] This occurs because the PROTAC forms binary complexes with either cIAP1 or the target protein, rather than the productive ternary complex required for degradation.[10] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[10]
Troubleshooting Guide
Issue 1: No or low degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize and test a series of conjugates with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[2] |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties, for example, by incorporating more hydrophilic or hydrophobic moieties.[10] |
| Inefficient Ternary Complex Formation | Besides optimizing linker length, consider altering the attachment points of the linker on the cIAP1 or target protein ligands.[1] |
| Low Expression of cIAP1 in the Cell Line | Confirm cIAP1 expression levels in your chosen cell line by Western blot. |
| PROTAC Instability | Assess the stability of your conjugate in the cell culture medium over the duration of your experiment.[10] |
Issue 2: Inconsistent degradation results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Standardize cell culture conditions, including cell passage number, confluency, and seeding density.[10] |
| Inaccurate PROTAC Concentration | Ensure accurate and consistent preparation of PROTAC dilutions for each experiment. |
| Variations in Incubation Time | Strictly adhere to the planned incubation times for all experiments. |
Quantitative Data on Linker Length Optimization
The following tables provide representative data on how linker length can impact the degradation efficiency of PROTACs, as measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).
Table 1: Impact of PEG Linker Length on TBK1 Degradation [9]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG | 12 | >1000 | <10 |
| PEG | 15 | 100 | 80 |
| PEG | 18 | 50 | 95 |
| PEG | 21 | 200 | 70 |
Table 2: Impact of Alkyl Linker Length on BRD4 Degradation [1]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl | 8 | 500 | 40 |
| Alkyl | 12 | 50 | 90 |
| Alkyl | 16 | 25 | 98 |
| Alkyl | 20 | 150 | 85 |
Experimental Protocols
Protocol 1: Synthesis of cIAP1 Ligand-Linker Conjugates
The synthesis of cIAP1 ligand-linker conjugates typically involves a multi-step process.[11]
-
Ligand Synthesis: Synthesize the cIAP1 ligand and the target protein ligand using appropriate organic chemistry reactions.
-
Linker Synthesis: Prepare a series of linkers (e.g., PEG linkers of varying lengths) with reactive functional groups at both ends.
-
Conjugation: React the cIAP1 ligand with one end of the linker, followed by purification. Then, react the resulting intermediate with the target protein ligand. A common method is to use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).[11]
-
Purification: Purify the final conjugate using high-performance liquid chromatography (HPLC).[11]
Protocol 2: Western Blot for cIAP1 Degradation
This protocol outlines the steps to assess the degradation of a target protein induced by a cIAP1-targeting PROTAC.[12]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualize the protein bands using an ECL substrate and an imaging system.[12]
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).[12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay determines if cIAP1 can ubiquitinate a target protein in the presence of the conjugate.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in reaction buffer (50 mM Tris-HCl, pH 7.5; 2.5 mM MgCl₂; 0.5 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant ubiquitin
-
ATP
-
Recombinant cIAP1
-
Recombinant target protein
-
cIAP1 ligand-linker conjugate at the desired concentration
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
-
Visualizations
Caption: cIAP1-mediated activation of the canonical NF-κB pathway.
Caption: Workflow for optimizing cIAP1 ligand-linker conjugate length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect with cIAP1 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that recruit the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC research that can lead to misinterpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of cIAP1 PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve.[3][4] The effect arises because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the cIAP1 E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-cIAP1) required for ubiquitination and subsequent degradation.[5][6]
Q2: Why is it critical to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent cIAP1 PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[5] Understanding this effect is crucial for the accurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[1]
Q3: What factors influence the magnitude of the hook effect with cIAP1 PROTACs?
A3: Several factors can influence the prominence of the hook effect:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and for cIAP1 are critical. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[7]
-
Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity, where the formation of a binary complex increases the affinity for the third component, helps stabilize the ternary complex and can mitigate the hook effect.[7][8] Conversely, negative cooperativity can worsen it.
-
PROTAC Linker: The length, composition, and rigidity of the linker connecting the target-binding and cIAP1-binding moieties play a crucial role in the geometry and stability of the ternary complex.[1][9]
-
Cellular Concentration: The intracellular concentrations of the target protein and cIAP1 can also impact the equilibrium between binary and ternary complexes.
Q4: At what concentration range should I be concerned about the hook effect?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, the target protein, and the cell line used. However, it is often observed at micromolar (µM) concentrations, sometimes starting as low as 1 µM and becoming more pronounced at higher concentrations. Therefore, it is essential to perform a wide dose-response experiment, spanning from picomolar to high micromolar ranges, to fully characterize the degradation profile.[5]
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
This is a classic indication of the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm with a Wider Dose Range: Extend your concentration range to ensure you have captured the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Determine Optimal Concentration: Identify the concentration that achieves maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.[5]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like AlphaLISA, FRET, or SPR can provide direct evidence and help identify the optimal concentration range for complex formation.[3]
-
Issue 2: My cIAP1 PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region, or other experimental factors.[1]
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It's possible your initial concentrations were too high. Test a very broad range, for example, from 1 pM to 100 µM.[5]
-
Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses both the target protein and cIAP1 at sufficient levels using Western Blot or qPCR.
-
Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations.[6] Consider using a cell permeability assay.
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time.[5]
-
Issue 3: How can I mitigate the hook effect in my cIAP1 PROTAC design?
-
Troubleshooting Steps:
-
Optimize the Linker: Systematically vary the linker length and composition. The linker is a critical determinant of ternary complex geometry and stability.[8][9]
-
Enhance Cooperativity: Rational design of the PROTAC can introduce favorable protein-protein interactions between the target and cIAP1, leading to positive cooperativity.[7] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[10]
-
Modulate Binding Affinities: While counterintuitive, very high affinity for either the target or cIAP1 can sometimes be detrimental and promote the hook effect. Modulating the affinities of the warheads can sometimes lead to a more favorable overall profile.
-
Data Presentation
Table 1: Example Dose-Response Data for a cIAP1 PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 75% |
| 10 | 40% |
| 100 | 15% (Dmax) |
| 500 | 35% |
| 1000 | 60% |
| 5000 | 85% |
| 10000 | 90% |
This table illustrates a typical bell-shaped curve where maximal degradation (Dmax) occurs at 100 nM, with reduced degradation at higher concentrations, indicative of the hook effect.
Table 2: Biophysical Characterization of Ternary Complex Formation
| Assay | Parameter | Value | Interpretation |
| Surface Plasmon Resonance (SPR) | Binary Affinity (PROTAC to Target) | KD = 50 nM | Moderate affinity for the target protein. |
| Surface Plasmon Resonance (SPR) | Binary Affinity (PROTAC to cIAP1) | KD = 25 nM | Higher affinity for the E3 ligase. |
| Isothermal Titration Calorimetry (ITC) | Ternary Complex Affinity | KD = 5 nM | Strong affinity for the ternary complex. |
| Isothermal Titration Calorimetry (ITC) | Cooperativity (α) | 10 | Positive cooperativity, indicating the ternary complex is more stable than the individual binary complexes. An α > 1 indicates positive cooperativity.[7] |
Experimental Protocols
Protocol 1: Western Blot for Determining DC50 and Dmax
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the cIAP1 PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).[2]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Express the normalized target protein levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[2]
-
Protocol 2: AlphaLISA for Assessing Ternary Complex Formation
This proximity-based assay is a high-throughput method to quantify the formation of the Target-PROTAC-cIAP1 ternary complex.[11]
-
Reagent Preparation:
-
Prepare solutions of the recombinant target protein, recombinant cIAP1, and the PROTAC at various concentrations.
-
Use anti-tag antibodies conjugated to AlphaLISA donor and acceptor beads (e.g., anti-His donor beads and anti-GST acceptor beads if the proteins are His- and GST-tagged, respectively).
-
-
Assay Procedure:
-
In a 384-well plate, add the target protein, cIAP1, and the PROTAC.
-
Incubate to allow for complex formation.
-
Add the donor and acceptor beads and incubate in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: A bell-shaped curve is expected when plotting the AlphaLISA signal against the PROTAC concentration. The peak of the curve represents the PROTAC concentration that induces the maximum formation of the ternary complex.[11]
Mandatory Visualizations
Caption: Catalytic cycle of cIAP1 PROTAC-mediated protein degradation.
Caption: Formation of non-productive binary complexes at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting lack of cIAP1 PROTAC activity.
Caption: cIAP1's role in the NF-κB signaling pathway.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of cIAP1 Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of cIAP1 Ligand-Linker Conjugates, such as Conjugate 12.
Frequently Asked Questions (FAQs)
Q1: What are cIAP1 Ligand-Linker Conjugates and what is their mechanism of action?
A1: cIAP1 Ligand-Linker Conjugates are a form of Proteolysis-Targeting Chimeras (PROTACs). These molecules are designed to target the cellular inhibitor of apoptosis protein 1 (cIAP1), which is an E3 ubiquitin ligase. The conjugate consists of a ligand that binds to cIAP1, a linker, and a ligand that binds to a target protein of interest. By bringing the target protein and cIAP1 into close proximity, the conjugate facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation is a promising therapeutic strategy, particularly in oncology.[1]
Q2: My cIAP1 conjugate is potent in biochemical assays but shows low activity in cell-based experiments. What is the likely cause?
A2: A significant discrepancy between biochemical and cellular activity is often due to poor cell permeability.[2] PROTACs, including cIAP1 Ligand-Linker Conjugates, are often large molecules with a high molecular weight and polar surface area, which can hinder their ability to cross the cell membrane and reach their intracellular target.[3] Other potential causes include active efflux of the compound by cellular transporters, metabolic instability, or poor solubility in the assay medium.[2]
Q3: What are the primary strategies for improving the cell permeability of a cIAP1 Ligand-Linker Conjugate?
A3: Strategies to enhance cell permeability can be broadly categorized into:
-
Medicinal Chemistry Approaches: This involves modifying the chemical structure of the conjugate. Key strategies include optimizing the linker, masking polar functional groups to create a more lipophilic prodrug, and reducing the number of hydrogen bond donors and acceptors.[1][4][5]
-
Formulation-Based Strategies: This approach focuses on the delivery vehicle, such as encapsulating the conjugate in liposomes or nanoparticles to facilitate its entry into cells.
Q4: How does the linker component of the conjugate affect its cell permeability?
A4: The linker plays a critical role in a PROTAC's overall properties, including its cell permeability. The length, rigidity, and chemical composition of the linker influence the molecule's ability to adopt a conformation that is favorable for crossing the cell membrane.[6] Studies have shown that linkers that allow the PROTAC to form intramolecular hydrogen bonds can shield polar surfaces, reducing the solvent-accessible 3D polar surface area and thereby improving permeability.[7]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues encountered during experiments.
| Problem | Potential Cause | Suggested Solution |
| Low to no degradation of the target protein in cell-based assays. | Poor cell permeability of the cIAP1 conjugate. | 1. Quantify the permeability using a PAMPA or Caco-2 assay (see Experimental Protocols).2. If permeability is low, consider synthesizing analogs with modified linkers (e.g., varying length, composition) or different E3 ligase ligands.3. Explore prodrug strategies to mask polar functional groups. |
| Active efflux by cellular transporters (e.g., P-glycoprotein). | 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio.2. If the efflux ratio is high (>2), co-administer the conjugate with known efflux pump inhibitors (e.g., verapamil) to see if target degradation is rescued. | |
| Low expression of cIAP1 in the chosen cell line. | 1. Confirm cIAP1 expression levels in your cell model using Western blotting or qPCR.2. Select a cell line with robust cIAP1 expression for your experiments. | |
| Compound instability or degradation in cell culture medium. | 1. Assess the stability of the conjugate in your assay medium over the time course of the experiment using LC-MS.2. If instability is observed, consider using a more stable analog or shortening the incubation time. | |
| High variability in results between experimental replicates. | Inconsistent cell seeding or "edge effects" in multi-well plates. | 1. Ensure a homogenous cell suspension during plating.2. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[2] |
| Compound precipitation due to poor solubility. | 1. Visually inspect the wells for any signs of precipitation after adding the conjugate.2. Determine the solubility of the conjugate in the final assay medium. If necessary, adjust the concentration or the vehicle (e.g., DMSO) percentage.[2][8] | |
| "Hook effect" observed (decreased degradation at higher concentrations). | Formation of unproductive binary complexes (conjugate-target or conjugate-cIAP1) at high concentrations. | 1. Test a wider range of concentrations, especially lower ones, to identify the optimal concentration for degradation.2. Use biophysical assays (e.g., NanoBRET) to correlate the hook effect with reduced ternary complex formation.[2] |
Data Presentation
Due to the lack of publicly available quantitative data specifically for "cIAP1 Ligand-Linker Conjugates 12," the following table presents representative data from a study on VHL-recruiting PROTACs, illustrating how linker modifications can impact physicochemical properties and cell permeability. This data serves as a guide for understanding the structure-permeability relationships applicable to cIAP1 conjugates.
Table 1: Physicochemical Properties and Permeability of Representative PROTACs with Varying Linkers
| Compound | Linker Modification | Molecular Weight (Da) | Calculated LogP | Apparent Permeability (Papp) (10⁻⁶ cm/s) in PAMPA |
| PROTAC 7 | Standard PEG Linker | 980 | 3.5 | 0.6 |
| PROTAC 9 | More rigid linker | 950 | 4.1 | 0.006 |
| PROTAC 15 | PEG linker | 1050 | 3.2 | 0.1 |
| PROTAC 17 | Alkyl linker (removes H-bond acceptors) | 1020 | 4.5 | 0.002 |
Data is adapted from a study on VH032-based PROTACs and is for illustrative purposes only.[9][10] The data demonstrates that subtle changes in the linker can lead to significant differences in permeability, with over a 100-fold difference observed between the most and least permeable derivatives in one series.[9][10]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.[3][11]
Methodology:
-
Prepare the Donor Plate:
-
Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane).
-
Add the cIAP1 conjugate solution (e.g., at 100 µM in a suitable buffer) to the wells of the donor plate.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with a buffer solution, which may contain a surfactant to improve the solubility of the permeating compound.
-
-
Assemble and Incubate:
-
Place the donor plate into the acceptor plate, ensuring the bottom of the donor filter is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5-16 hours).[11]
-
-
Analysis:
-
After incubation, determine the concentration of the cIAP1 conjugate in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate the Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following formula: Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium) where V_A is the volume of the acceptor well, Area is the filter area, and time is the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux.[3][12]
Methodology:
-
Cell Culture:
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with a transport buffer.
-
Add the cIAP1 conjugate solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C for a set time (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Efflux Measurement (Basolateral to Apical):
-
To assess active efflux, perform the experiment in the reverse direction by adding the conjugate to the basolateral chamber and sampling from the apical chamber.
-
-
Analysis:
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of cIAP1 Ligand-Linker Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligand-linker conjugates, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) or cIAP1-based PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What are cIAP1 Ligand-Linker Conjugates and how do they work?
A1: cIAP1 Ligand-Linker Conjugates are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI) within a cell.[1][2] They consist of three key components: a ligand that binds to the cIAP1 E3 ubiquitin ligase, a "warhead" ligand that binds to the POI, and a chemical linker that connects the two. By bringing cIAP1 into close proximity with the POI, the conjugate facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3][4] This targeted protein degradation strategy offers a powerful alternative to traditional protein inhibition.
Q2: What are the most common ligands used to recruit cIAP1?
A2: The most frequently used ligands for cIAP1 are based on SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. These compounds mimic the N-terminal AVPI tetrapeptide of the endogenous SMAC protein, which binds to the BIR3 domain of cIAP1. Derivatives of LCL161 and other potent SMAC mimetics are commonly employed.[5] Another class of ligands includes methyl bestatin (B1682670) (MeBS) and its derivatives, which have also been shown to effectively recruit cIAP1 for targeted protein degradation.[6][7]
Q3: How does the linker composition affect the properties of the cIAP1 conjugate?
A3: The linker is a critical determinant of a cIAP1 conjugate's efficacy and physicochemical properties.[]
-
Polyethylene glycol (PEG) linkers are hydrophilic and can improve the solubility and cell permeability of the conjugate.[] Approximately 54% of reported PROTACs utilize PEG linkers.[9]
-
Alkyl chains are more hydrophobic and provide significant conformational flexibility.[][9]
-
Rigid linkers , often containing cyclic structures like piperazine (B1678402) or piperidine, can constrain the molecule's conformation, which may lead to more potent degradation by pre-organizing the conjugate for optimal ternary complex formation.[9][10]
The choice of linker impacts solubility, cell permeability, and the geometric arrangement of the cIAP1-conjugate-POI ternary complex, which is crucial for efficient ubiquitination.[4][]
Q4: What is the "hook effect" in the context of cIAP1 conjugates?
A4: The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high concentrations of the cIAP1 conjugate. This is thought to occur because at excessive concentrations, the bifunctional molecule is more likely to form binary complexes (either cIAP1-conjugate or POI-conjugate) rather than the productive ternary complex (cIAP1-conjugate-POI) required for degradation. This leads to a bell-shaped dose-response curve.
Troubleshooting Guide
Synthesis and Purification
Q5: I am experiencing very low yields in my final coupling step between the cIAP1 ligand-linker and the POI ligand. What could be the issue?
A5: Low yields in the final coupling step are a common challenge. Here are some potential causes and solutions:
-
Steric Hindrance: The reactive sites on your cIAP1 ligand-linker and POI ligand may be sterically hindered. Consider using a longer or more flexible linker to increase the distance between the two bulky moieties.
-
Inefficient Coupling Chemistry: Standard amide coupling reagents (like HATU or HBTU) may not be efficient for complex fragments. Consider alternative coupling strategies like "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC), which is known for its high efficiency and mild reaction conditions.[11]
-
Side Reactions: Reactive functional groups on your ligands may be participating in side reactions. Ensure that all other reactive groups (e.g., amines, carboxylic acids, hydroxyls) are appropriately protected and that the protecting groups are stable under the coupling conditions.
-
Poor Solubility of Reactants: One or both of your fragments may have poor solubility in the reaction solvent, leading to an incomplete reaction. Screen a variety of solvents or solvent mixtures to improve solubility. For particularly difficult cases, solid-phase synthesis can be an effective strategy to drive reactions to completion.[3]
Q6: My final cIAP1 conjugate is difficult to purify. What purification strategies are recommended?
A6: Purification of PROTAC-like molecules can be challenging due to their often-greasy nature and high molecular weight.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying PROTACs. Use a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Silica Gel Chromatography: While less effective for very non-polar PROTACs, it can be useful for intermediates or less complex conjugates. Using a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate (B1210297)/hexanes may be effective.
-
Size Exclusion Chromatography (SEC): For very large or aggregated conjugates, SEC can be a useful purification step.
Q7: My purified cIAP1 conjugate has poor solubility in aqueous buffers for biological assays. How can I address this?
A7: Poor aqueous solubility is a frequent issue with PROTACs.[12]
-
Linker Modification: The linker composition has a significant impact on solubility. Incorporating more hydrophilic linkers, such as longer PEG chains, can improve the solubility of the final conjugate.[][13] Introducing ionizable groups, like a piperazine moiety in the linker, can also enhance solubility in acidic conditions.[10]
-
Formulation: For in vitro assays, using a small percentage of a co-solvent like DMSO is standard. For in vivo studies, more complex formulations such as cyclodextrin (B1172386) complexes or lipid-based nanoparticles may be necessary.
-
Salt Form: If your conjugate has a basic or acidic handle, preparing a salt form (e.g., hydrochloride or sodium salt) can significantly improve aqueous solubility.
Characterization and Activity
Q8: I am having trouble confirming the structure of my final conjugate by NMR and MS.
A8: The complex structure and high molecular weight of cIAP1 conjugates can make characterization challenging.
-
NMR Spectroscopy: 1H NMR spectra can be complex with broad peaks. Ensure your sample is fully dissolved and consider acquiring spectra at a higher temperature to improve peak shape. 2D NMR techniques like COSY and HSQC can be invaluable for assigning protons and confirming the connectivity of the different fragments.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of your conjugate. You should look for the [M+H]+ or [M+Na]+ adducts. Fragmentation patterns in MS/MS can also help to confirm the structure by showing the loss of known fragments (e.g., the POI ligand or the cIAP1 ligand).
Q9: My cIAP1 conjugate binds to both cIAP1 and the target protein in binary assays, but I don't see any degradation in cells. What could be the problem?
A9: A lack of degradation despite binary binding points to an issue with the formation of a productive ternary complex.
-
Incorrect Linker Length or Geometry: The linker may be too short, causing steric clashes between cIAP1 and the POI, or too long, preventing an effective orientation for ubiquitination.[14] It is often necessary to synthesize a library of conjugates with varying linker lengths and attachment points to find an optimal configuration.[15][16][17]
-
Unfavorable Protein-Protein Interactions: The formation of the ternary complex can be influenced by the cooperativity between cIAP1 and the POI. In some cases, the interaction may be antagonistic, preventing the formation of a stable complex.
-
Cell Permeability: The conjugate may have poor cell permeability and not be reaching its intracellular targets at a sufficient concentration. This is a common issue for large PROTAC molecules.[12] Consider performing cellular uptake assays to confirm cell penetration. Modifying the linker to be more lipophilic or to have a better balance of hydrophilic and lipophilic properties can improve permeability.[18]
-
cIAP1 Auto-ubiquitination: SMAC mimetic-based conjugates can induce the auto-ubiquitination and degradation of cIAP1 itself.[5][19][20] If this process is too rapid, there may not be enough cIAP1 available to ubiquitinate the target protein. This can sometimes be modulated by altering the cIAP1 ligand or the linker design.
Data Presentation
Table 1: Comparison of Linker Types on PROTAC Performance
| Linker Type | Common Composition | Key Physicochemical Properties | Typical Impact on Degradation Performance | References |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Alkyl: Hydrophobic, flexible. PEG: Hydrophilic, flexible, improves solubility. | Can adopt multiple conformations, increasing the chance of forming a productive ternary complex. PEG linkers can improve cell permeability and reduce non-specific binding. | [][9] |
| Rigid | Piperazine, Piperidine, Cycloalkanes, Aromatic rings | Conformationally constrained, can improve metabolic stability. | May pre-organize the PROTAC into a bioactive conformation, leading to higher potency. However, a mismatch in rigidity can prevent ternary complex formation. | [9] |
| Clickable | Triazole ring (from CuAAC reaction) | Metabolically stable, considered part of a rigid linker strategy. | Allows for modular and efficient synthesis of PROTAC libraries to rapidly screen different linker lengths and compositions. | [9][11] |
Table 2: Example Degradation Data for cIAP1-based SNIPERs
| Compound ID | Target Protein | cIAP1 Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SNIPER(BRD)-1 | BRD4 | LCL-161 derivative | PEG | ~30 | >90 | HeLa | [5] |
| SNIPER-5 | BCR-ABL | LCL161 derivative | Not specified | ~100 | >80 | K562 | [20] |
| SNIPER-12 | BTK | Aminopyrazole derivative | Not specified | 182 ± 57 | >80 | THP-1 | [20] |
| SNIPER-1 | Androgen Receptor | Not specified | Not specified | ~3000 (at 3 µM) | Effective degradation | LNCaP | [20] |
Experimental Protocols
Representative Protocol for the Synthesis of a cIAP1 Ligand-Linker Conjugate via Amide Coupling
This protocol describes a general method for the final coupling step in the synthesis of a cIAP1 conjugate.
Step 1: Preparation of cIAP1 Ligand-Linker Intermediate
-
Synthesize or procure a cIAP1 ligand (e.g., an LCL161 derivative) with a linker containing a terminal carboxylic acid. The linker (e.g., a PEG chain) should be attached at a position on the ligand that does not interfere with its binding to cIAP1.
Step 2: Preparation of POI Ligand with an Amine Handle
-
Synthesize or procure the POI ligand with a free amine group suitable for amide bond formation. This may require a multi-step synthesis involving the use of protecting groups.
Step 3: Amide Coupling Reaction
-
Dissolve the cIAP1 ligand-linker intermediate (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the POI ligand with the amine handle (1.1 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
Step 4: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final cIAP1 ligand-linker conjugate.
Step 5: Characterization
-
Confirm the identity and purity of the final product by HRMS and 1H NMR.
Visualizations
Caption: Mechanism of action for a cIAP1 Ligand-Linker Conjugate.
Caption: General experimental workflow for cIAP1 conjugate synthesis.
Caption: Troubleshooting decision tree for low synthetic yield.
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. explorationpub.com [explorationpub.com]
- 15. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
cIAP1 Degrader Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered when a cIAP1-based protein degrader is not working as expected.
Section 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common issues and provides a starting point for your investigation.
Q1: My target protein level is not decreasing after treatment with my cIAP1-recruiting degrader. Where should I start troubleshooting?
A1: When degradation of your protein of interest (POI) is not observed, it's best to follow a systematic, step-by-step validation of the entire process. The failure could be due to the compound, the biological system, or the experimental setup.
Start by verifying the fundamentals of your experiment:
-
Compound Integrity: Confirm the identity, purity, and stability of your degrader molecule. Was it stored correctly?
-
Cell Line Verification: Ensure your cell line expresses both the target protein (POI) and the E3 ligase, cIAP1, at sufficient levels.
-
Basic Western Blot Controls: Double-check your Western Blot procedure. Run a positive control for your POI antibody and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading and efficient transfer.[1]
-
Proteasome Function: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside your degrader. If your degrader is working, you should see an accumulation of the ubiquitinated form of your target and a rescue from degradation.
Below is a troubleshooting workflow to guide your investigation.
Diagram 1: General Troubleshooting Workflow for cIAP1 Degrader
Caption: A decision tree for troubleshooting cIAP1 degrader experiments.
Q2: I'm using a SMAC mimetic or a similar molecule intended to degrade cIAP1 itself, but cIAP1 levels are unchanged. What could be the reason?
A2: SMAC mimetics and other cIAP1-targeting degraders work by binding to a BIR domain of cIAP1, which induces a conformational change that promotes RING domain dimerization.[2][3] This dimerization is essential for activating cIAP1's E3 ligase activity, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[2][4]
If cIAP1 is not degrading, consider these points:
-
Impaired Dimerization: The compound may not be effectively promoting the dimerization of the cIAP1 RING domain, which is a prerequisite for its E3 ligase activity.[2]
-
Inactive E3 Ligase: The RING domain of cIAP1 in your cell line might be mutated or blocked, preventing its catalytic activity.
-
Insufficient E2 Enzyme: The process requires a specific E2 conjugating enzyme, UBE2N, to build K63-linked ubiquitin chains which are critical for the degradation process.[5] Low levels or inactivity of UBE2N could stall degradation.
-
Cellular Resistance: In some contexts, other proteins can interact with and stabilize cIAP1, preventing its degradation. For example, survivin has been shown to interact with cIAP1 and affect its stability.[6]
Section 2: Compound, Target, and E3 Ligase Issues
This section focuses on problems related to the key components of the degradation machinery.
Q3: How do I know if my degrader is entering the cells and engaging the target protein and cIAP1?
A3: Confirming target engagement is a critical step.[7] While direct measurement can be complex, several assays can provide strong evidence:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in thermal stability of a protein when a ligand is bound. An increase in the melting temperature of your POI and cIAP1 in the presence of the degrader suggests engagement in the cellular environment.
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that can directly measure the formation of the ternary complex.[8] It typically involves expressing the target protein as a NanoLuc® fusion (energy donor) and an E3 ligase component like cIAP1 as a HaloTag® fusion (energy acceptor).[8][9] Complex formation brings the donor and acceptor into proximity, generating a BRET signal.
-
Co-Immunoprecipitation (Co-IP): This classic technique can be used to demonstrate the formation of the ternary complex. You would immunoprecipitate your POI and then use a Western blot to probe for the presence of cIAP1, or vice-versa. See the detailed protocol in Section 5.
Q4: Could the specific cell line I'm using be the problem?
A4: Yes, the choice of cell line is critical.
-
Expression Levels: Use Western blotting or proteomics to confirm robust expression of both your target protein and cIAP1. If either is absent or expressed at very low levels, degradation will not occur.
-
Subcellular Localization: cIAP1 is found in both the cytoplasm and the nucleus.[10][11][12][13] If your target protein is exclusively localized to a compartment where cIAP1 is not present (e.g., secreted or in a specific organelle), the degrader will be unable to form the necessary bridge. Immunofluorescence or cellular fractionation can be used to check for co-localization.
-
Resistance Mechanisms: Some cancer cell lines develop resistance to apoptosis, which can involve the upregulation of proteins that stabilize IAPs or interfere with the ubiquitin-proteasome system.
Section 3: Mechanistic Failures: Ternary Complex and Ubiquitination
If you've confirmed your compound and cellular model are viable, the issue may lie in the core mechanism of degradation.
Q5: I've confirmed target engagement, but I still don't see degradation. How do I test for ternary complex formation and subsequent ubiquitination?
A5: This points to a potential issue with the "bridging" function of the degrader or the enzymatic activity of the ligase.
-
Testing Ternary Complex Formation: The stability and geometry of the ternary complex (POI-Degrader-cIAP1) are critical for efficient ubiquitination.[]
-
Co-Immunoprecipitation (Co-IP): As mentioned in Q3 and detailed in Section 5, Co-IP is a direct way to test if your degrader is successfully bringing the POI and cIAP1 together.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used with purified proteins to measure the kinetics and cooperativity of ternary complex formation in vitro.[9][15]
-
-
Testing for Ubiquitination: If the complex forms, the next step is the transfer of ubiquitin to the target.
-
Ubiquitination Assay: This involves treating cells with your degrader and a proteasome inhibitor (like MG132) for a few hours. Then, immunoprecipitate your POI and perform a Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight smears or distinct bands (a "ubiquitin ladder") indicates that your POI is being ubiquitinated.[1]
-
Diagram 2: Mechanism of Action for a cIAP1-Recruiting Degrader
Caption: Pathway of targeted protein degradation via a cIAP1-recruiting molecule.
Section 4: Data Tables for Reference
Table 1: Troubleshooting Guide for Western Blotting
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| No Signal | Inefficient protein transfer | Verify transfer with Ponceau S stain.[16] Optimize transfer time/voltage. |
| Primary antibody not working | Use an antibody validated for Western Blot. Increase concentration or incubation time.[16] | |
| Insufficient protein loaded | Load 20-40 µg of total protein per lane.[1][17] | |
| Inactive detection reagent | Use fresh HRP-conjugated secondary antibody and ECL substrate.[1] | |
| High Background / Non-Specific Bands | Antibody concentration too high | Titrate primary and secondary antibodies to optimal concentrations. |
| Insufficient washing | Increase the number and duration of TBST washes.[17] | |
| Protein degradation in sample | Prepare fresh lysates with protease and phosphatase inhibitors. Store at -80°C.[16][18] |
| | Protein overloading | Reduce the amount of protein loaded per lane.[16] |
Table 2: Typical Experimental Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Degrader Concentration | 1 nM - 10 µM | Perform a dose-response curve to find the optimal concentration and observe any potential "hook effect".[8] |
| Treatment Time | 2 - 24 hours | Degradation can be rapid; a time-course experiment (e.g., 2, 4, 8, 16, 24h) is recommended.[19][20] |
| Proteasome Inhibitor (MG132) | 10 - 20 µM | Pre-treat for 1-2 hours before adding the degrader for ubiquitination assays. |
| Protein Load (Western Blot) | 20 - 30 µg | Ensure consistent loading across all lanes.[1] |
| cIAP1 Molecular Weight | ~70 kDa | Can appear slightly higher (~80 kDa) depending on post-translational modifications.[21] |
Section 5: Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol details the detection of target protein levels following degrader treatment.[1]
-
Cell Lysis: After treating cells with the degrader for the desired time, wash them twice with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[21]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[1] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (specific to your POI or cIAP1) overnight at 4°C.[1]
-
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Wash again and visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., GAPDH) to confirm equal loading. Quantify band intensities using densitometry software.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the interaction between your POI and cIAP1 in the presence of the degrader.[22][23]
-
Cell Lysis: Treat cells with the degrader or DMSO (vehicle control) for a time sufficient for complex formation (e.g., 1-4 hours). Lyse cells in a non-denaturing lysis buffer (e.g., NP-40 based buffer) with protease inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Add Protein A/G-agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.[24] This step reduces non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody specific for your POI ("bait" protein) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by gentle centrifugation. Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[1]
-
Western Blot Analysis: Analyze the eluates by Western blotting. Probe one membrane with an antibody against cIAP1 (the "prey") and another with an antibody against your POI (to confirm successful pulldown). An increased cIAP1 signal in the degrader-treated sample compared to the control indicates ternary complex formation.
Protocol 3: Cell Viability Assay
This protocol measures the functional consequence (e.g., cytotoxicity) of degrading your target protein.[25][26]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your cIAP1 degrader. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like staurosporine (B1682477) (positive control).
-
Incubation: Incubate the plate for a period relevant to the expected downstream phenotype (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add a viability reagent such as one based on tetrazolium reduction (MTT, XTT) or ATP measurement (CellTiter-Glo®).[27][28] Follow the manufacturer's instructions for incubation time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the untreated control cells and plot the results as percent viability versus compound concentration to determine the IC50 or GI50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Releasing the Brakes on Apoptosis: Peptide Antagonists Trigger Dimerization and Autoubiquitination of Cellular Inhibitor of Apoptosis Protein 1 | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]
- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [promega.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. cIAP1 Localizes to the nuclear compartment and modulates the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 12. Cytoplasmic and Nuclear Functions of cIAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 24. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. miltenyibiotec.com [miltenyibiotec.com]
- 27. researchgate.net [researchgate.net]
- 28. Cell viability assays | Abcam [abcam.com]
optimizing ternary complex formation with cIAP1 PROTACs
Welcome to the technical support center for researchers working with cIAP1-recruiting Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help navigate the complexities of optimizing ternary complex formation and achieving efficient protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a cIAP1 PROTAC?
A1: A cIAP1 PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to your protein of interest (POI), a ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The PROTAC works by inducing proximity between the POI and cIAP1, forming a "ternary complex".[3] This proximity allows cIAP1 to transfer ubiquitin molecules to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the cell's proteasome.[2][4] A unique feature of cIAP1-based degraders is that they can also induce the auto-ubiquitination and degradation of cIAP1 itself, a phenomenon that can be leveraged for synergistic therapeutic effects.[5][6]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a common phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[7] This occurs because an excess of PROTAC molecules leads to the formation of separate binary complexes (PROTAC-POI and PROTAC-cIAP1) rather than the productive ternary complex (POI-PROTAC-cIAP1) required for degradation.[7][8][9] To mitigate this, it is crucial to perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range and observe the characteristic bell-shaped degradation curve.[7]
Q3: How critical is the linker for PROTAC performance?
A3: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex.[5][10] An improperly designed linker can prevent the formation of a productive ternary complex, even if the individual ligands have high affinity for their respective proteins.[5] Therefore, systematic optimization of the linker is a key step in developing an effective PROTAC.[1]
Q4: What is "cooperativity" in the context of ternary complex formation?
A4: Cooperativity (alpha, α) is a measure of how the binding of one protein partner to the PROTAC affects the binding of the second protein partner.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-cIAP1) increases the binding affinity for the POI. This is highly desirable as it stabilizes the ternary complex.
-
Negative Cooperativity (α < 1): The binding of the first protein partner hinders the binding of the second.
-
No Cooperativity (α = 1): The proteins bind independently. Optimizing for positive cooperativity is a key goal in PROTAC design.[1]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Degradation of Target Protein | Poor Cell Permeability: The PROTAC molecule is large and may not efficiently cross the cell membrane.[7] | Assess cell permeability using assays like the Chloroalkane Penetration Assay. Modify the PROTAC linker or warheads to improve physicochemical properties.[1] |
| PROTAC Instability: The compound may be unstable in cell culture media or inside the cell. | Check compound stability in media over the experimental time course using LC-MS. | |
| Ineffective Ternary Complex Formation: The PROTAC may bind to cIAP1 and the POI individually but fails to bring them together effectively.[11] | Use biophysical assays (SPR, BLI, ITC) to measure binary and ternary complex formation and determine cooperativity.[8][9] Confirm cellular target engagement with NanoBRET or CETSA.[12][13] | |
| Lack of Ubiquitination: The ternary complex forms, but the geometry is not suitable for ubiquitin transfer to the POI. | Perform an in-cell or in vitro ubiquitination assay to see if the POI is being ubiquitinated upon PROTAC treatment.[14][15] Consider redesigning the linker to alter the orientation of the proteins.[10] | |
| Cell Line Issues: The specific cell line may have low expression of cIAP1 or other essential components of the ubiquitin-proteasome system. | Confirm cIAP1 expression levels via Western blot or qPCR. Try a different cell line. | |
| Inconsistent Degradation Results | Variable Cell Culture Conditions: Cell passage number, confluency, or general cell health can impact results.[7] | Standardize all cell culture parameters. Use cells within a consistent and narrow passage number range and plate at a uniform density.[7] |
| cIAP1 is Degraded, but the Target Protein is Not | Sub-optimal Ternary Complex: The PROTAC may efficiently induce cIAP1 auto-ubiquitination but fails to position the POI correctly for ubiquitination. | This highlights an unproductive ternary complex. Re-evaluate linker length and composition to change the complex's geometry.[5] |
| Off-Target Protein Degradation | Lack of Specificity: The POI-binding "warhead" may not be sufficiently selective, or the PROTAC may induce proximity between cIAP1 and other proteins. | Use a more selective warhead for your POI. Proteomic studies (e.g., mass spectrometry) can identify off-target effects. Modifying the linker can also improve selectivity.[7] |
Visual Workflows and Pathways
Caption: The catalytic cycle of a cIAP1-recruiting PROTAC.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Quantitative Data Summary
Effective PROTAC design relies on understanding the binding affinities of the PROTAC for its individual protein partners and the stability of the resulting ternary complex. Biophysical assays are essential for generating this data.[8]
Table 1: Example Biophysical Data for PROTAC Characterization
| Parameter | Technique | Description | Example Value (MZ1 PROTAC) | Reference |
| Binary Affinity (K_D) | SPR, BLI, ITC | Measures binding strength of PROTAC to the POI alone. | 1 nM (for Brd4^BD2) | [8][9] |
| Binary Affinity (K_D) | SPR, BLI, ITC | Measures binding strength of PROTAC to the E3 ligase alone. | 29 nM (for VHL complex) | [8][9] |
| Ternary Complex Affinity (K_D) | SPR, BLI, ITC | Measures binding strength of one protein to the pre-formed binary complex of the PROTAC and the other protein. | Varies based on cooperativity | [8][9] |
| Cooperativity (α) | Calculated from binary and ternary affinities | Quantifies the synergy in ternary complex formation. α > 1 indicates positive cooperativity. | Varies | [8][9] |
| Degradation Potency (DC_50) | Western Blot, HiBiT | Concentration of PROTAC required to degrade 50% of the POI in cells. | Compound-dependent | [11] |
| Max Degradation (D_max) | Western Blot, HiBiT | The maximum percentage of protein degradation achieved across the dose-response curve. | Compound-dependent | [11] |
Note: The example values for MZ1 are for a VHL-recruiting PROTAC and are provided for illustrative purposes of the types of data generated.
Key Experimental Protocols
Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.[16]
Methodology:
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a serial dilution of your cIAP1 PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading.[16]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[17] Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to your POI overnight at 4°C.[16]
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again extensively with TBST.
-
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16] Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[16][17] Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol aims to confirm the formation of the POI-PROTAC-cIAP1 ternary complex within the cell.[14] Note that these complexes can be transient and difficult to capture.[18]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC (or vehicle control) for a short duration (e.g., 1-4 hours) to capture the complex before degradation occurs. Lyse cells in a gentle, non-denaturing IP lysis buffer with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against either the POI or cIAP1 overnight at 4°C with gentle rotation. A tag on the POI (e.g., HA, Flag) can also be used.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by gentle centrifugation and wash them three to five times with ice-cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[16]
-
Western Blot Analysis: Analyze the eluates by Western blotting. Probe one membrane for the POI and another for cIAP1 to confirm that they were pulled down together. The presence of cIAP1 in the POI pulldown (and vice versa) in the PROTAC-treated sample indicates ternary complex formation.[14]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI by cIAP1.[19][20]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2N, which is relevant for cIAP1)[21]
-
Recombinant cIAP1
-
Recombinant POI (substrate)
-
Ubiquitin (often HA- or Flag-tagged)
-
ATP
-
Your PROTAC at various concentrations (and a vehicle control).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the ubiquitination cascade to proceed.
-
Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the reaction products via Western blot.
-
Detection: Probe the Western blot with an antibody against the POI. A high-molecular-weight smear or ladder of bands appearing above the unmodified POI band indicates poly-ubiquitination.[19] Alternatively, probe with an anti-ubiquitin or anti-tag (if using tagged ubiquitin) antibody.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. pelagobio.com [pelagobio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lifesensors.com [lifesensors.com]
- 16. benchchem.com [benchchem.com]
- 17. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ProteomeXchange Dataset PXD039401 [proteomecentral.proteomexchange.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
cIAP1 vs. VHL: A Comparative Guide to E3 Ligase Recruiters for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase recruiter is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). Among the expanding repertoire of utilized E3 ligases, the von Hippel-Lindau (VHL) E3 ligase and the cellular inhibitor of apoptosis protein 1 (cIAP1) have emerged as prominent choices, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of cIAP1 and VHL as E3 ligase recruiters for PROTACs, supported by experimental data and detailed methodologies to inform rational PROTAC design.
At a Glance: Key Differences Between cIAP1 and VHL Recruiters
| Feature | cIAP1 | von Hippel-Lindau (VHL) |
| Mechanism of Action | Functions as a RING-between-RING E3 ligase, promoting the formation of diverse ubiquitin chains, including K48-, K63-, and K11-linked chains.[1][2][3] This can lead to both proteasomal degradation and modulation of signaling pathways. | Acts as the substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex.[4] It primarily mediates the formation of K48-linked polyubiquitin (B1169507) chains, a canonical signal for proteasomal degradation.[] |
| Ubiquitination | Can assemble branched and heterotypic ubiquitin chains (e.g., K48/K63, K11/K48), which may enhance proteasomal recruitment.[1][2] | Primarily directs the formation of K48-linked polyubiquitin chains, the classical signal for proteasomal degradation.[] |
| PROTAC-induced Effect | Often leads to the degradation of both the target protein and cIAP1 itself (autoubiquitination), a phenomenon that can be leveraged for synergistic therapeutic effects, particularly in oncology.[6][7] | Induces the selective degradation of the target protein.[8] |
| Tissue Expression | Ubiquitously expressed in most tissues and cell types.[9] | Widely expressed across various tissues, making it a versatile choice for PROTAC development.[10][11] |
| Subcellular Localization | Primarily localized in the nucleus, but can shuttle to the cytoplasm.[9][12] This localization can be advantageous for targeting nuclear proteins. | Predominantly found in the cytoplasm but can also be present in the nucleus, with its localization being cell-cycle dependent.[][13][14] |
| "Hook Effect" | Susceptible to the "hook effect," where excessive PROTAC concentrations can lead to the formation of inactive binary complexes and reduce degradation efficacy. | Also prone to the "hook effect," a common challenge for PROTACs that needs to be considered during dose-response studies.[15] |
| Off-Target Effects | The dual degradation of cIAP1 can be considered a programmed off-target effect, which may be beneficial or detrimental depending on the therapeutic context. | VHL-based PROTACs are generally considered to have a lower degree of off-target effects.[16] |
Signaling and Experimental Workflow Diagrams
To visually conceptualize the processes involved, the following diagrams illustrate the signaling pathways of cIAP1- and VHL-mediated protein degradation and a typical experimental workflow for evaluating PROTAC efficacy.
Performance Data: cIAP1 vs. VHL-based PROTACs
The following tables summarize publicly available data for cIAP1- and VHL-based PROTACs, providing a quantitative comparison of their degradation efficiency.
Table 1: Degradation Efficiency of cIAP1-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-34 | HDAC1 | - | - | >50 (at 24h) | [6] |
| SNIPER-34 | HDAC6 | - | - | >50 (at 24h) | [6] |
| SNIPER-34 | HDAC8 | - | - | >50 (at 24h) | [6] |
| Compound with Palbociclib | CDK4/6 | MM.1S | - | >77 | [17] |
Table 2: Degradation Efficiency of VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [18] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [18] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [18] |
| MS33 | WDR5 | - | 260 | 71 | [19] |
| JPS016 (9) | HDAC1 | HCT116 | 550 | - | [20] |
| JPS016 (9) | HDAC3 | HCT116 | 530 | - | [20] |
| JPS036 (22) | HDAC3 | HCT116 | 440 | 77 | [20] |
| NC-1 | BTK | Mino | 2.2 | 97 | [21] |
| AHPC(Me)-C6-NH2 | FBXO22 | MOLT-4 | - | ~80 | [22] |
Detailed Experimental Protocols
Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
a. Cell Treatment and Lysis:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (typically from low nM to high µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
b. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
c. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC in live cells.
a. Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (cIAP1 or VHL) fused to a HaloTag® (acceptor).
-
Plate the transfected cells in a suitable assay plate.
b. Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission (at 460 nm) and the acceptor emission (at >610 nm) using a luminometer.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
The data can be plotted to determine the concentration of PROTAC that gives the maximal ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
a. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase (cIAP1 or VHL complex)
-
Recombinant target protein
-
Biotinylated-Ubiquitin
-
ATP
-
PROTAC at various concentrations
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
b. Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with streptavidin-HRP to detect biotinylated-ubiquitin.
-
Alternatively, if the target protein has a specific tag (e.g., GST-tag), an antibody against that tag can be used for detection.
-
Visualize the bands using an ECL substrate.
c. Data Analysis:
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
-
The intensity of the ubiquitinated bands can be quantified to compare the efficiency of different PROTACs or concentrations.
Conclusion
The choice between cIAP1 and VHL as an E3 ligase recruiter for PROTAC development is a nuanced decision that depends on the specific therapeutic goal and the target protein's characteristics. VHL-based PROTACs offer a more established and straightforward path to selective target degradation with a lower risk of off-target effects. In contrast, cIAP1-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), present a unique opportunity for dual degradation of the target and cIAP1 itself, which can be particularly advantageous in cancer therapy.[6][7]
Researchers must carefully consider factors such as the desired mechanism of action, the subcellular localization of the target protein, the tissue-specific expression of the E3 ligase, and the potential for off-target effects. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and optimization of PROTACs, enabling the rational design of next-generation targeted protein degraders.
References
- 1. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cIAP1 Localizes to the nuclear compartment and modulates the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcellular localization of the von Hippel-Lindau disease gene product is cell cycle-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subcellular - VHL - The Human Protein Atlas [proteinatlas.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
cIAP1 vs. CRBN-Based Degraders: A Comparative Analysis for Researchers
In the rapidly advancing field of targeted protein degradation (TPD), proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The choice of E3 ligase is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of two commonly utilized E3 ligases in PROTAC development: cellular inhibitor of apoptosis protein 1 (cIAP1) and Cereblon (CRBN).
Mechanism of Action: A Tale of Two Ligases
CRBN-Based Degraders: Cereblon is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2] PROTACs incorporating ligands such as thalidomide, lenalidomide, or pomalidomide (B1683931) recruit CRBN to the POI.[] This proximity induces the formation of a ternary complex (POI-PROTAC-CRBN), facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for proteasomal degradation.[2]
cIAP1-Based Degraders: cIAP1 is a RING-finger E3 ubiquitin ligase that also possesses a baculoviral IAP repeat (BIR) domain.[4][5] PROTACs that recruit cIAP1, often termed SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), can lead to the degradation of both the target protein and cIAP1 itself through auto-ubiquitination.[6] This dual-degradation mechanism can offer a synergistic therapeutic effect in certain contexts, particularly in oncology.[7]
Performance Data: A Head-to-Head Comparison
Direct, comprehensive head-to-head comparisons of cIAP1- and CRBN-based degraders for the same target in the same study are not always readily available. However, by compiling data from various studies, we can draw informative comparisons. The following tables summarize the performance of degraders targeting Bromodomain-containing protein 4 (BRD4) and Cyclin-dependent kinase 6 (CDK6).
Table 1: Performance of BRD4-Targeting Degraders
| E3 Ligase | Degrader | DC50 | Dmax | Cell Line |
| CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| CRBN | PROTAC 4 | pM range | Not Specified | MV-4-11, MOLM-13, RS4;11 |
| cIAP1 | PROTAC 13 | ~100 nM (for marked decrease) | Not Specified | Not Specified |
| cIAP1 | PROTAC 14 | ~100 nM (for marked decrease) | Not Specified | Not Specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[8]
Table 2: Performance of CDK4/6-Targeting Degraders
| E3 Ligase | Degrader | Target Selectivity | Concentration for Effect | Cell Line |
| CRBN | BSJ-03-123 | CDK6 selective | Not Specified | Not Specified |
| VHL | Molecules 24 & 25 | Selective CDK6 | Not Specified | Not Specified |
| cIAP1 | Molecule 26 | CDK4/6 and IAPs | 1 µmol/L for concurrent degradation | Cancer cells |
Note: This table highlights the target selectivity and effective concentrations, which are crucial parameters in degrader development.[7][9]
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams illustrate the signaling pathways for cIAP1 and CRBN-mediated degradation, along with a general experimental workflow for comparing these degraders.
Caption: cIAP1 signaling pathway for targeted protein degradation.
Caption: CRBN signaling pathway for targeted protein degradation.
Caption: General workflow for comparing degrader performance.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed protocols for key assays.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce ubiquitination of the target protein in a reconstituted system.[10]
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified E3 ligase complex (CRBN or cIAP1)
-
Purified protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC stock solution (in DMSO)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-POI antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, E3, POI, and ubiquitin in ubiquitination buffer.
-
Add the PROTAC or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-POI antibody to detect the unmodified POI and higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Western Blot for Protein Degradation
This is the most common method to quantify the extent of target protein degradation in cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Determination of DC50 and Dmax
These parameters are calculated from the data obtained from the Western blot degradation assay.
Procedure:
-
Perform the Western blot for protein degradation as described above using a dose-response of the PROTAC.
-
Quantify the band intensities for the POI and the loading control for each concentration.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein for each concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).
Cell Viability Assays
These assays are used to assess the cytotoxic effects of the PROTACs.
Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan (B1609692) product by metabolically active cells.
Materials:
-
Cells and culture medium
-
96-well plates
-
PROTAC stock solution
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) CellTiter-Glo® Luminescent Cell Viability Assay [14][15][16]
Principle: This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.
Materials:
-
Cells and culture medium
-
Opaque-walled 96-well plates
-
PROTAC stock solution
-
CellTiter-Glo® reagent
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with a range of PROTAC concentrations for a specified time.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The choice between cIAP1 and CRBN as the E3 ligase for a PROTAC is a critical decision in the drug discovery process. CRBN is a well-validated and widely used E3 ligase in TPD, with a wealth of available ligands and a generally predictable mechanism of action.[] cIAP1-based degraders offer the unique potential for simultaneous degradation of the target protein and the E3 ligase itself, which can be advantageous in cancer therapy.[7] However, the broader biological roles of cIAPs in cell survival and signaling may lead to more complex pharmacological profiles.[5][17]
Ultimately, the optimal choice will depend on the specific target, the desired therapeutic outcome, and the cellular context. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to rigorously evaluate the performance of their cIAP1- and CRBN-based degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. encyclopedia.pub [encyclopedia.pub]
Assessing the Selectivity of cIAP1 Ligand-Linker Conjugates 12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of cIAP1 Ligand-Linker Conjugates 12, a tool designed for targeted protein degradation. Due to the limited availability of public data on this specific conjugate, this document will focus on the general class of cIAP1-recruiting PROTACs (Proteolysis Targeting Chimeras) and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). We will compare the expected performance of such conjugates with well-characterized SMAC (Second Mitochondria-derived Activator of Caspases) mimetics and cIAP1 inhibitors, supported by established experimental protocols.
Introduction to cIAP1 and Targeted Protein Degradation
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and inflammation. Its E3 ubiquitin ligase activity is crucial for signaling pathways such as NF-κB. Overexpression of cIAP1 has been linked to cancer development and resistance to therapy, making it an attractive therapeutic target.[1]
cIAP1 Ligand-Linker Conjugates are bifunctional molecules designed to hijack the cell's ubiquitin-proteasome system.[2][3] These molecules consist of a ligand that binds to cIAP1, a linker, and a "warhead" that binds to a target protein of interest (POI). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI. This compound is one such molecule, intended for the development of SNIPERs to induce the degradation of specific target proteins.[4] The selectivity of the cIAP1 ligand component is critical to minimize off-target effects.
Comparative Analysis of cIAP1 Binders
The effectiveness of a cIAP1-recruiting degrader is dependent on the affinity and selectivity of its cIAP1 ligand. Ideally, the ligand should exhibit high affinity for cIAP1 and lower affinity for other IAP family members, such as cIAP2 and X-linked inhibitor of apoptosis protein (XIAP). The following table presents data for well-characterized IAP antagonists, which can serve as a benchmark for evaluating new cIAP1 ligands.
| Compound | Type | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Selectivity for cIAP1 over XIAP |
| Xevinapant (AT406) | SMAC Mimetic | 1.9 | 5.1 | 66.4 | ~35-fold |
| Birinapant | SMAC Mimetic | <1 (Kd) | - | - | Selective for cIAP1 |
| GDC-0152 | Pan-IAP Antagonist | 17 | 43 | 28 | ~1.6-fold |
| Compound 5 (SM-1295) | Selective cIAP Inhibitor | <10 | <10 | >9000 | >900-fold |
Data sourced from publicly available literature.[5][6][7]
Mechanism of Action: cIAP1-Mediated Protein Degradation
cIAP1 ligand-linker conjugates function by inducing proximity between cIAP1 and a target protein. This leads to the polyubiquitination of the target, marking it for degradation by the proteasome. This process is catalytic, allowing a single molecule of the conjugate to induce the degradation of multiple target protein molecules.
Caption: Mechanism of cIAP1-mediated targeted protein degradation.
Experimental Protocols
Assessing the selectivity and efficacy of this compound requires a suite of biochemical and cellular assays.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of the conjugate's ligand for cIAP1, cIAP2, and XIAP BIR3 domains, thus quantifying its selectivity.[5] It measures the change in the polarization of fluorescent light emitted by a fluorescently labeled tracer peptide upon binding to the protein of interest.[5] An unlabeled ligand will compete with the tracer, causing a decrease in polarization.
Caption: Principle of the Fluorescence Polarization competition assay.
Protocol:
-
Reagents: Purified recombinant cIAP1-BIR3, cIAP2-BIR3, and XIAP-BIR3 proteins. A fluorescently labeled SMAC-derived peptide (tracer). Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Procedure:
-
Add a constant concentration of the IAP protein and the fluorescent tracer to the wells of a microplate.
-
Add serial dilutions of the test compound (e.g., the cIAP1 ligand portion of the conjugate).
-
Incubate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Plot the change in millipolarization (mP) units against the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Western Blot for cIAP1 Degradation
SMAC mimetics and some cIAP1 ligands are known to induce auto-ubiquitination and proteasomal degradation of cIAP1 itself.[5] This assay verifies the engagement of the ligand with cIAP1 in a cellular context.
Caption: Experimental workflow for Western Blot analysis of cIAP1 degradation.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time course (e.g., 0-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[8]
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of cIAP1 degradation.
Cellular Viability Assay (e.g., MTT Assay)
This assay measures the cytotoxic effects of the compound on cancer cell lines. For cIAP1-targeting compounds, this is often assessed in the presence and absence of TNFα, as cIAP1 degradation can sensitize cells to TNFα-induced apoptosis.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound, with or without a low dose of TNFα.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., isopropanol (B130326) with HCl).[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the compound concentration to determine the IC50 value.
Conclusion
While specific performance data for this compound is not publicly available, this guide provides a comprehensive framework for its evaluation. By employing the described experimental protocols, researchers can determine its binding affinity and selectivity for cIAP1 over other IAPs, confirm its mechanism of action in cells, and assess its potential as a targeted protein degrader. Comparing the results to established benchmarks from other SMAC mimetics and cIAP1 inhibitors will be crucial in characterizing its utility for research and drug development.
References
- 1. cIAP1 Cooperatively Inhibits Procaspase-3 Activation by the Caspase-9 Apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement for cIAP1 PROTACs: A Comparative Guide
For researchers and professionals in drug development, validating the target engagement of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Proteolysis Targeting Chimeras (PROTACs) is a critical step. This guide provides a comparative analysis of different cIAP1 PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), and contrasts their performance with alternative molecules like Second Mitochondria-derived Activator of Caspases (SMAC) mimetics. This guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of these innovative therapeutic agents.
Mechanism of Action: cIAP1 PROTACs (SNIPERs)
cIAP1-recruiting PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI, a linker, and a ligand that recruits the E3 ubiquitin ligase cIAP1. By bringing the POI and cIAP1 into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. A unique feature of many cIAP1 PROTACs is their ability to also induce the degradation of cIAP1 itself, which can have synergistic effects in apoptosis induction.[1][2]
Data Presentation: Performance Comparison
The following tables summarize the performance of various cIAP1-targeting molecules. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and treatment times.
Table 1: Performance of cIAP1-Recruiting PROTACs (SNIPERs)
| Compound Name | cIAP1 Ligand | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line |
| SNIPER-21 | Bestatin | CRABP-II | ~1 µM | Not Specified | HT1080 |
| SNIPER(ABL)-013 | Bestatin | BCR-ABL | 20 µM | Not Specified | Not Specified |
| SNIPER-7 | LCL161 derivative | BRD4 | ~0.1 µM (optimal conc.) | Not Specified | Not Specified |
| SNIPER(ABL)-024 | LCL161 derivative | BCR-ABL | 5 µM | Not Specified | Not Specified |
| CST626 | Not Specified | cIAP1 | 2.4 nM | Not Specified | MM.1S |
DC₅₀ (Half-maximal degradation concentration) is the concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ (Maximum degradation) is the maximum percentage of protein degradation achieved.
Table 2: Performance of SMAC Mimetics (cIAP1 Degradation)
| Compound Name | Type | Kᵢ for cIAP1 | DC₅₀ for cIAP1 | Dₘₐₓ for cIAP1 |
| LCL161 | Monovalent | 0.4 nM | Not Specified | Almost complete degradation |
| Birinapant | Bivalent | < 1 nM | Not Specified | Significant decrease at 30-1000 nM |
Kᵢ (Inhibition constant) represents the binding affinity of the compound to the target protein.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the levels of a target protein and cIAP1 following treatment with a PROTAC or SMAC mimetic.
Materials:
-
Cell line of interest
-
cIAP1 PROTAC or SMAC mimetic
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (anti-cIAP1, anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose range of the test compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities and normalize to the loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-cIAP1).
Materials:
-
Cell line expressing the target protein and cIAP1
-
cIAP1 PROTAC
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-cIAP1)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot (anti-cIAP1, anti-target protein)
Procedure:
-
Cell Treatment: Treat cells with the cIAP1 PROTAC and MG132 (to prevent degradation of the complex) for a specified time.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the components of the expected ternary complex (e.g., anti-cIAP1) overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the other components of the ternary complex (e.g., the target protein).
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Procedure:
-
Cell Treatment: Treat cells with the cIAP1 PROTAC and MG132.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, then dilute with non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.
Conclusion
The validation of target engagement for cIAP1 PROTACs requires a multi-faceted approach. While cIAP1-recruiting PROTACs (SNIPERs) offer the unique advantage of simultaneously degrading both the target protein and cIAP1, SMAC mimetics provide a potent alternative for inducing cIAP1 degradation. The choice between these modalities will depend on the specific therapeutic strategy and the desired biological outcome. The experimental protocols provided in this guide offer a robust framework for the quantitative assessment and mechanistic validation of these powerful molecules in drug discovery and development.
References
Comparative Efficacy of cIAP1 Ligands in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the E3 ligases harnessed for this technology, the cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a promising candidate. This guide provides a comparative analysis of the efficacy of different cIAP1 ligands used in PROTACs, supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of the underlying molecular mechanisms.
PROTACs are heterobifunctional molecules that function as molecular bridges between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The choice of the E3 ligase and its corresponding ligand significantly influences the PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. cIAP1-recruiting PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), offer a distinct mechanism of action that can be advantageous for certain targets.
Performance Comparison of cIAP1 Ligands in PROTACs
The efficacy of cIAP1-based PROTACs is intrinsically linked to the affinity and binding mode of the cIAP1 ligand. Over the years, the field has progressed from early-generation ligands, such as bestatin (B1682670) derivatives, to more potent, high-affinity SMAC (Second Mitochondria-derived Activator of Caspases) mimetics like LCL-161 and MV1. While direct head-to-head comparisons of a comprehensive panel of cIAP1 ligands within a single PROTAC scaffold are limited in published literature, a comparative analysis of data from various studies provides valuable insights into their relative efficacy.
Below is a summary of the performance of representative cIAP1-based PROTACs, categorized by the cIAP1 ligand employed. It is important to note that direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in target proteins, cell lines, and experimental conditions.
| cIAP1 Ligand Class | PROTAC/SNIPER Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Bestatin Derivatives | SNIPER(CRABP-II) | CRABP-II | Effective Degradation | Not Specified | [1] | |
| SNIPER-1 | Androgen Receptor (AR) | PC cells | 3 µM | Effective Degradation | [2] | |
| SMAC Mimetics (LCL-161 Derivatives) | SNIPER-7 | BRD4 | - | 0.1 µM (Optimal Conc.) | Rapid Reduction | [2] |
| SNIPER(BRD)-1 | BRD4 | LNCaP | Not Specified | Effective Degradation | [3][4] | |
| SNIPER-12 | BTK | THP-1 | 182 ± 57 nM | Dose-dependent loss | [2] | |
| SNIPER(ABL)-39 | BCR-ABL | K562 | ~10 nM | Effective Reduction | [5] | |
| SMAC Mimetics (MV1 Derivatives) | SNIPER(ABL) | BCR-ABL | K562 | Potent Activity | Effective Degradation | [2][5] |
Note: DC50 (half-maximal degradation concentration) represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax refers to the maximum percentage of protein degradation observed.
The evolution from lower-affinity bestatin derivatives to high-affinity SMAC mimetics has demonstrably improved the potency of cIAP1-recruiting PROTACs, pushing DC50 values into the nanomolar range.[2] The selection of the cIAP1 ligand should be carefully considered in the context of the specific target protein and the desired pharmacological profile.
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, the experimental workflow for assessing PROTAC efficacy, and the logical relationship of the components.
References
- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 4. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to cIAP1-Recruiting SNIPERs: A Dual-Action Approach to Targeted Protein Degradation
In the rapidly evolving landscape of targeted therapeutics, inducing protein degradation has emerged as a powerful modality to eliminate disease-causing proteins. Among the various technologies, Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ubiquitin ligase offer a unique and advantageous mechanism. Unlike conventional inhibitors that merely block a protein's function, SNIPERs trigger the complete removal of the target protein via the ubiquitin-proteasome system.
This guide provides a comprehensive evaluation of the advantages of cIAP1-recruiting SNIPERs, comparing their mechanism and performance with other protein degradation technologies. It presents key experimental data, detailed protocols for their evaluation, and visual diagrams to elucidate the underlying molecular pathways.
Mechanism of Action: A Dual-Degradation Strategy
SNIPERs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3][4] SNIPERs that recruit IAPs use IAP antagonists, such as derivatives of LCL-161 or bestatin, to engage cIAP1 or XIAP.[1][5][6][7]
The binding of the SNIPER to both the target protein and cIAP1 brings them into close proximity, forming a ternary complex.[5][8][9] This proximity allows cIAP1 to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
A key advantage of cIAP1-recruiting SNIPERs is their dual-action mechanism.[10] Not only do they induce the degradation of the target protein, but the IAP antagonist component also triggers the autoubiquitination and subsequent proteasomal degradation of cIAP1 itself.[5][6][8][9] This simultaneous removal of both a pathogenic target and an anti-apoptotic protein can lead to enhanced therapeutic efficacy, particularly in oncology.[10][11]
Distinct Degradation Pathways for cIAP1 and Target Proteins
Research has revealed that the degradation of cIAP1 and the target protein (along with XIAP) can occur through distinct mechanisms. The degradation of cIAP1 is primarily triggered by the binding of the IAP antagonist portion of the SNIPER, which induces a conformational change promoting autoubiquitylation, a process that does not require the formation of a ternary complex.[6][8][9][12] In contrast, the degradation of the target protein and XIAP is strictly dependent on the formation of a stable ternary complex involving the SNIPER, the target, and the E3 ligase.[5][6][8][9]
This was demonstrated using control SNIPER molecules. A SNIPER with a faulty target protein ligand could still induce cIAP1 degradation but failed to degrade the target protein or XIAP.[5][8][9] This highlights a unique pharmacological feature of this class of degraders.
Comparative Analysis: SNIPERs vs. Other Degraders
The primary distinction of cIAP1-recruiting SNIPERs lies in the choice of E3 ligase compared to the more commonly used PROTACs, which typically recruit Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][] This provides a critical alternative for overcoming potential resistance mechanisms, such as the low expression or mutation of CRBN or VHL in certain cancer cells.[1][6]
| Feature | cIAP1-Recruiting SNIPERs | CRBN/VHL-Recruiting PROTACs |
| E3 Ligase(s) Recruited | cIAP1, cIAP2, XIAP[3][7] | Cereblon (CRBN), Von Hippel-Lindau (VHL)[9][] |
| Mechanism of Action | Induces degradation of both the target protein and the cIAP1 E3 ligase (dual action).[10][11] | Induces degradation of the target protein only. |
| Key Advantage | Simultaneous removal of an anti-apoptotic protein (cIAP1) and the target offers potential for synergistic anti-cancer activity.[10] | Well-established platform with a wide range of developed degraders and compact, cell-permeable ligands. |
| Therapeutic Niche | Particularly advantageous in tumors overexpressing IAPs, which is a common mechanism of therapy resistance.[10][11] | Broad applicability across various diseases; less complex pharmacology due to single target action. |
| Potential Challenge | Degradation of the E3 ligase itself may limit the duration of the degradation effect ("self-limiting").[11][14] | Efficacy is dependent on cellular levels of CRBN or VHL; mutations can lead to resistance.[1][15] |
Performance Data of cIAP1-Recruiting SNIPERs
Numerous SNIPERs have been developed to effectively degrade a wide array of pathogenic proteins. The efficiency of these molecules is often measured by their half-maximal degradation concentration (DC₅₀).
| SNIPER Name | Target Protein | IAP Ligand | Target Ligand | Cell Line | DC₅₀ / Effective Conc. | Key Findings |
| SNIPER(BRD)-1 / 7 | BRD4 | LCL-161 derivative | (+)-JQ1 | HeLa, MM.1S | ~0.1 µM[1] | Rapidly degrades BRD4, cIAP1, and XIAP within 6 hours.[1][8] |
| SNIPER-1 | Androgen Receptor (AR) | IAP Ligand | AR Antagonist | PC cells | ~3 µM[1][6] | Degrades AR and induces apoptosis, an effect not seen with the AR antagonist alone.[1][6] |
| SNIPER-6 | BCR-ABL | IAP Ligand | Allosteric ABL Inhibitor | K562 | 100-300 nM[1] | Efficiently degrades the BCR-ABL fusion protein in leukemia cells.[1] |
| SNIPER-12 | Bruton's Tyrosine Kinase (BTK) | IAP Ligand | Aminopyrazole derivative | THP-1 | 182 nM[1][6] | Demonstrates potent, dose-dependent degradation of BTK.[1][6] |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | LCL-161 derivative | 4-hydroxytamoxifen | MCF-7 | 97 nM[7] | Preferentially recruits XIAP to degrade ERα; showed in vivo tumor growth suppression.[7][16] |
| SNIPER-21 | CRABP-II | Bestatin | ATRA | HT1080 | ~1 µM[1][6] | One of the first SNIPERs developed; effectively degrades CRABP-II but also induces cIAP1 degradation.[1][6] |
Experimental Protocols for Evaluating SNIPERs
Validating the efficacy and mechanism of a novel cIAP1-recruiting SNIPER requires a series of well-controlled experiments.
Protein Degradation Assessment by Western Blot
-
Objective: To quantify the reduction in the levels of the target protein, cIAP1, and XIAP upon SNIPER treatment.
-
Methodology:
-
Culture selected cell lines (e.g., MCF-7 for ERα, K562 for BCR-ABL) to 70-80% confluency.
-
Treat cells with a dose range of the SNIPER compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target protein, cIAP1, XIAP, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software to determine the percentage of protein degradation relative to the vehicle control and calculate DC₅₀ values.
-
Confirmation of Ubiquitin-Proteasome System (UPS) Involvement
-
Objective: To verify that protein loss is mediated by the UPS.
-
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a ubiquitin-activating enzyme (E1) inhibitor (e.g., MLN7243) for 1-2 hours.
-
Co-treat the cells with the SNIPER compound at an effective concentration (e.g., 3x DC₅₀) for 6-12 hours.
-
Perform Western blotting as described above.
-
Expected Outcome: The degradation of the target protein and IAPs should be rescued or "blocked" in the presence of the UPS inhibitors.
-
Mechanistic Control Experiments
-
Objective: To confirm that degradation is dependent on the formation of the ternary complex and specific ligand binding.
-
Methodology:
-
Synthesize control SNIPER molecules as described in literature[5][8]:
-
Target-Null Control: A SNIPER containing an inactive enantiomer of the target protein ligand (e.g., (-)-JQ1 instead of (+)-JQ1 for BRD4).
-
IAP-Null Control: A SNIPER containing a modified IAP ligand that cannot bind to IAPs (e.g., an N-methylated LCL-161 derivative).
-
-
Treat cells with the active SNIPER and the control molecules.
-
Analyze protein levels by Western blot.
-
Expected Outcomes:
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Shanghai Genomics Technology, Ltd. [gnimission.com]
- 12. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Navigating Selectivity: A Comparative Guide to Cross-Reactivity Studies of cIAP1-Based Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-based degraders, with a focus on their cross-reactivity profiles. We delve into supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) that recruit cIAP1, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), have emerged as a promising class of these degraders. A critical aspect of their development is ensuring their specificity and understanding their off-target effects. This guide offers a framework for evaluating the cross-reactivity of cIAP1-based degraders.
Understanding the cIAP1 Signaling Axis
Cellular IAP1 is a multifaceted E3 ubiquitin ligase that plays a pivotal role in regulating key cellular processes, most notably the NF-κB and MAPK signaling pathways.[1][2] Its recruitment by degraders not only leads to the ubiquitination and subsequent proteasomal degradation of the target protein but can also impact these fundamental signaling cascades. A thorough understanding of these pathways is crucial for interpreting cross-reactivity data.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of cIAP1 Ligand-Linker Conjugates
Essential guidelines for the safe handling and disposal of cIAP1 ligand-linker conjugates in a laboratory setting, ensuring the protection of personnel and the environment.
Researchers and drug development professionals utilizing cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) ligand-linker conjugates must adhere to stringent safety and disposal protocols. These novel compounds, designed to induce targeted protein degradation, require careful management throughout their lifecycle, from handling to final disposal, to mitigate potential risks.[1] This guide provides essential, step-by-step procedures for the safe disposal of cIAP1 ligand-linker conjugates, such as Conjugate 12, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to understand the specific hazards of the cIAP1 ligand-linker conjugate in use by consulting its Safety Data Sheet (SDS).[2] Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling cIAP1 Ligand-Linker Conjugates
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant (e.g., nitrile) | Prevents skin contact with the chemical.[3] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes and spills.[3][4] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[3][4] |
| Footwear | Closed-toe shoes | Prevents exposure from spills.[4] |
All work with cIAP1 ligand-linker conjugates should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
Step-by-Step Disposal Procedure
The disposal of cIAP1 ligand-linker conjugates must comply with local, state, and federal regulations for hazardous waste.[2][6] The following is a general procedural guide:
-
Waste Identification and Classification :
-
Waste Segregation :
-
Do not mix cIAP1 ligand-linker conjugate waste with other waste streams unless explicitly permitted by your institution's waste management plan.[5]
-
Segregate solid waste (e.g., contaminated gloves, pipette tips, paper towels) from liquid waste.
-
Aqueous waste should be collected separately from organic solvent waste.[8]
-
-
Waste Containerization :
-
Use designated, leak-proof, and chemically compatible containers for waste collection.[3][6][9]
-
Ensure containers are clearly and accurately labeled with "Hazardous Waste," the chemical name (cIAP1 Ligand-Linker Conjugate 12), and the associated hazards.[4][10]
-
Keep waste containers closed except when adding waste.[9][11]
-
-
Waste Accumulation and Storage :
-
Store waste containers in a designated satellite accumulation area (SAA) within or near the laboratory where the waste is generated.[10]
-
The SAA should be under the control of laboratory personnel and the waste should be moved to a central accumulation area (CAA) for pickup by a licensed waste management vendor.[10]
-
Ensure secondary containment for all liquid hazardous waste to prevent spills.[9]
-
-
Arranging for Disposal :
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Waste will be transported off-site for final disposal, which may involve incineration or other approved methods.[10]
-
Experimental Protocol: Spill Cleanup
In the event of a spill of a cIAP1 ligand-linker conjugate solution, immediate and appropriate action is necessary to contain the spill and decontaminate the area.
Objective : To safely clean and decontaminate a minor spill of a cIAP1 ligand-linker conjugate solution in a laboratory setting.
Materials :
-
Chemical spill kit (containing absorbent pads or powder, forceps, and waste bags)
-
Appropriate PPE (as listed in Table 1)
-
Decontaminating solution (e.g., 10% bleach solution, followed by a water rinse, or as specified in the SDS)
-
Hazardous waste container
Procedure :
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or involves highly volatile substances, evacuate the immediate area.
-
Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE.
-
Containment :
-
For liquid spills, use absorbent pads or powder from the spill kit to surround and cover the spill, working from the outside in.
-
For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
-
Cleanup :
-
Once the liquid is absorbed, use forceps to collect the absorbent material and any contaminated debris.
-
For solid spills, carefully scoop up the material.
-
-
Decontamination :
-
Clean the spill area with an appropriate decontaminating solution. Allow the solution to remain in contact with the surface for the recommended time.
-
Wipe the area with clean, damp paper towels.
-
-
Waste Disposal :
-
Place all contaminated materials, including absorbent pads, gloves, and paper towels, into a designated hazardous waste bag or container.
-
Label the container appropriately and arrange for disposal according to the procedures outlined above.
-
-
Reporting : Report the spill to your laboratory supervisor or safety officer, as required by your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of cIAP1 ligand-linker conjugates.
Caption: Waste Disposal Workflow for cIAP1 Conjugates.
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. greenwgroup.com [greenwgroup.com]
- 4. moravek.com [moravek.com]
- 5. wilcoprime.com [wilcoprime.com]
- 6. danielshealth.com [danielshealth.com]
- 7. gmpsop.com [gmpsop.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. General Chemical Safety Guidelines [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
